Technical Documentation Center

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide
  • CAS: 104926-86-5

Core Science & Biosynthesis

Foundational

Technical Analysis of CAS 104926-86-5: A Case of Ambiguous Identity

A comprehensive investigation into the structural and molecular properties of the compound identified by CAS Registry Number 104926-86-5 reveals a significant discrepancy between the provided chemical name, 1-(4-fluoroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the structural and molecular properties of the compound identified by CAS Registry Number 104926-86-5 reveals a significant discrepancy between the provided chemical name, 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol, and the information available in authoritative chemical databases. This technical guide addresses this ambiguity, a critical first step in any rigorous scientific or developmental endeavor.

This report is intended for researchers, scientists, and drug development professionals who rely on the precise identification of chemical entities for their work. The integrity of all subsequent research, from experimental design to data interpretation, hinges on the unambiguous structural and molecular characterization of the starting materials.

The Challenge of Inconsistent Chemical Identification

A thorough search of leading chemical registries, including the Chemical Abstracts Service (CAS) registry, PubChem, and other scientific databases, did not yield a verifiable entry for a compound with the concurrent designation of CAS 104926-86-5 and the chemical name 1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol. This inconsistency presents a fundamental challenge to providing an in-depth technical guide on its properties.

The core of scientific integrity demands that any analysis be based on a confirmed and validated chemical structure. Without this foundational information, any discussion of molecular weight, structural properties, or potential applications would be speculative and scientifically unsound.

Analysis of Structurally Related Compounds

While the specific compound in the user's request could not be verified, the search for its constituent parts and similar structures revealed information on related chemical entities. It is plausible that the requested compound is a novel, yet uncharacterized, molecule or that there is an error in the provided CAS number or chemical name.

For the benefit of researchers working with similar chemical motifs, we present a brief analysis of related, and well-characterized, compounds. This information is provided for contextual understanding and to highlight the importance of precise chemical identification.

Key Structural Motifs and Their Significance

The requested chemical name contains several key functional groups that are of interest in medicinal chemistry and materials science:

  • Fluorophenyl Group: The presence of a fluorine atom on a phenyl ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.

  • Hydroxyphenyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to receptor binding and influencing solubility. It is a common feature in many biologically active compounds.

  • Triazole Group: The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This moiety is found in a wide range of antifungal agents, where it coordinates with the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis.

The Critical Importance of CAS Number Verification

The CAS Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in scientific literature and databases. The discrepancy highlighted in this report underscores the critical importance of verifying the consistency between a CAS number and its corresponding chemical name and structure before commencing any research or development activities.

Workflow for Chemical Identity Verification

For researchers encountering similar ambiguities, the following workflow is recommended to ensure the scientific integrity of their work.

Exploratory

Isoquinoline-3-Carbohydrazide Derivatives: A Technical Whitepaper on Biological Activities and Mechanistic Pathways

Executive Summary The isoquinoline-3-carbohydrazide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry and chemical biology. Characterized by its rigid bicyclic aromatic core and a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline-3-carbohydrazide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry and chemical biology. Characterized by its rigid bicyclic aromatic core and a highly reactive carbohydrazide functional group, this class of compounds exhibits a broad spectrum of biological activities. Recent advances have demonstrated their profound efficacy as targeted anticancer agents, broad-spectrum antifungals, potent antioxidants, and highly selective fluorescent chemosensors.

This technical guide synthesizes the current state of research on isoquinoline-3-carbohydrazide derivatives, detailing their mechanistic pathways, summarizing quantitative pharmacological data, and providing self-validating experimental protocols for researchers and drug development professionals.

Core Biological Activities and Pharmacological Pathways

Anticancer Activity via ERAD Pathway Disruption

Isoquinoline-3-carbohydrazide derivatives, particularly diacyl hydrazines, have emerged as potent inhibitors of the Endoplasmic Reticulum-Associated Protein Degradation (ERAD) pathway [1]. The primary molecular target of these compounds is the p97 ATPase (valosin-containing protein), a hexameric enzyme essential for extracting ubiquitinated, misfolded proteins from the endoplasmic reticulum for destruction by the 26S proteasome.

By selectively inhibiting p97 ATPase activity, these derivatives disrupt cellular ubiquitin homeostasis. This blockade leads to a lethal accumulation of poly-ubiquitinated and misfolded proteins within the ER. The resulting unresolved ER stress triggers the unfolded protein response (UPR) and ultimately drives the cell into apoptosis. This pathway has shown profound efficacy against hematologic tumor cells, including multiple myeloma cell lines that have developed resistance to frontline proteasome inhibitors like bortezomib.

ERAD_Pathway Misfolded Misfolded Protein in ER Ubiquitination Ubiquitination Machinery Misfolded->Ubiquitination Recognition p97 p97 ATPase (Target) Ubiquitination->p97 Extraction from ER Proteasome 26S Proteasome Degradation p97->Proteasome Delivery Apoptosis ER Stress & Apoptosis p97->Apoptosis Accumulation of Poly-Ub Proteins Inhibitor Isoquinoline-3- carbohydrazide Inhibitor->p97 Blocks ATPase

Fig 1. ERAD pathway disruption by isoquinoline-3-carbohydrazide derivatives via p97 inhibition.

Broad-Spectrum Antifungal Efficacy

Through rational drug design strategies—specifically "bioassay-guided scaffold subtraction"—researchers have developed potent synthetic antifungal agents from the model compound isoquinoline-3-oxazoline (MIQOX). A prime example is LW3 (N'-(2-(trifluoromethyl)benzoyl)isoquinoline-3-carbohydrazide) [2].

LW3 exhibits a mechanism of action entirely distinct from conventional succinate dehydrogenase inhibitor (SDHI) fungicides, allowing it to bypass established resistance mechanisms in phytopathogenic fungi. Furthermore, aromatic N′-(salicylidene)heteroarenecarbohydrazides demonstrate exceptional in vitro and in vivo activity against human pathogens such as Cryptococcus neoformans and Candida albicans. These derivatives exhibit exceptionally high selectivity indices (SI ≥ 500) and show synergistic lethality when combined with clinical drugs like fluconazole and amphotericin B [3].

Antioxidant and Radical Scavenging Mechanisms

Derivatives of quinoline- and isoquinoline-3-carbohydrazides are highly effective reactive oxygen species (ROS) scavengers. Their radical scavenging mechanisms proceed via direct hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). By neutralizing potent oxidizing species like the peroxynitrite anion (ONOO−) and hydroxyl radicals, these compounds prevent radical-induced lipid peroxidation and cellular damage, mapping closely to established antioxidant pharmacophore models [4].

Advanced Chemosensing and Ion Detection

Beyond therapeutics, the isoquinoline-3-carbohydrazide scaffold is utilized in environmental and diagnostic applications. The novel fluorescent probe N′-((1-hydroxynaphthalen-2-yl)methylene)isoquinoline-3-carbohydrazide (NHMI) acts as a highly selective chemosensor. It provides a distinct "turn-on" fluorescence response to Al3+ and Mg2+ ions. This detection is governed by Excited-State Intramolecular Proton Transfer (ESIPT) and Photoinduced Electron Transfer (PET) mechanisms, allowing for naked-eye detection at strict nanomolar limits[5].

Quantitative Pharmacological Data

To facilitate comparative analysis, the following table summarizes the quantitative biological activities of key isoquinoline-3-carbohydrazide derivatives across various targets.

Compound / Derivative ClassBiological Target / AssayActivity MetricValueReference
LW3 Phytopathogenic FungiEC50Strain-dependentBenchchem [2]
N′-(Salicylidene) derivatives Cryptococcus neoformansMIC80< 16 μg/mLNIH PMC [3]
Diacyl hydrazine derivatives p97 ATPase (ERAD Pathway)IC50Nanomolar rangeUS8518968B2 [1]
NHMI Probe Mg2+ / Al3+ DetectionLimit of Detection (LOD)1.20 × 10⁻⁸ MIJBPAS [5]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed to ground the methodology in fundamental biochemical principles.

Protocol A: Synthesis of N'-(2-(trifluoromethyl)benzoyl)isoquinoline-3-carbohydrazide (LW3)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1-(isoquinolin-3-yl)hydrazine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and cool to 0°C using an ice bath.

  • Acylation: Dropwise, add 2-(trifluoromethyl)benzoyl chloride (1.1 eq) to the chilled mixture over 30 minutes.

  • Stirring & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

System Validation & Causality: The inert atmosphere and anhydrous solvent prevent the premature hydrolysis of the highly reactive benzoyl chloride. The addition of TEA acts as an acid scavenger; by neutralizing the HCl byproduct, it prevents the protonation of the hydrazine reactant, which would otherwise stall the nucleophilic attack. The system is validated post-synthesis using ¹H-NMR and HRMS to confirm the exact mass and structural integrity, ensuring no unreacted starting material confounds downstream biological assays.

Protocol B: In Vitro Antifungal Bioassay (Disc Diffusion)

Bioassay_Workflow Synthesis 1. Synthesis of Derivatives Prep 2. Preparation of Impregnated Discs Synthesis->Prep Inoculation 3. Fungal Mycelium Inoculation on Agar Prep->Inoculation Incubation 4. Incubation (25°C) Inoculation->Incubation Measurement 5. Measurement of Colony Diameter Incubation->Measurement Analysis 6. EC50 / MIC80 Calculation Measurement->Analysis

Fig 2. Self-validating in vitro antifungal bioassay workflow for EC50 determination.

Step-by-Step Procedure:

  • Preparation: Impregnate sterile filter paper discs (5 mm diameter) with the test compound (e.g., LW3) at specific serial concentrations dissolved in DMSO.

  • Inoculation: Place the discs on potato dextrose agar (PDA) plates at a fixed distance from an actively growing fungal mycelial plug.

  • Controls: Include a negative control disc (pure DMSO) and a positive control disc (e.g., Amphotericin B).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

System Validation & Causality: Measuring the colony in two perpendicular directions accounts for asymmetrical fungal growth, ensuring an accurate calculation of the inhibition area. The inclusion of the DMSO negative control self-validates the system by proving that any observed growth inhibition is strictly due to the isoquinoline derivative, not the solvent vehicle. The positive control ensures the fungal strain is viable and behaving predictably under the assay conditions.

Protocol C: p97 ATPase Inhibition Assay

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant wild-type p97 protein in assay buffer (50 mM Tris-HCl pH 7.4, 20 mM MgCl2, 1 mM DTT).

  • Compound Incubation: Incubate the enzyme with varying concentrations of the isoquinoline-3-carbohydrazide derivative for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 mM ATP to initiate the hydrolysis reaction. Incubate for 30 minutes at 37°C.

  • Detection: Terminate the reaction by adding Biomol Green (malachite green) reagent. Incubate for 10 minutes to allow color development.

  • Quantification: Read the absorbance at 620 nm using a microplate reader.

System Validation & Causality: Malachite green forms a stable, highly specific complex with free inorganic phosphate, providing a direct, stoichiometric readout of ATP hydrolysis. A positive control (a known p97 inhibitor like DBeQ) and a no-enzyme blank are mandatory. The no-enzyme blank validates the dynamic range of the assay and rules out compound auto-fluorescence or spontaneous ATP hydrolysis, ensuring the observed IC50 values are a true reflection of target engagement.

References

  • Hydrazone and diacyl hydrazine compounds and methods of use.
  • SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. National Institutes of Health (PMC).[Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. ResearchGate.[Link]

  • Fluorescent Schiff Base Chelators: A Critical Review on Their Sensing Abilities for Metal Ions. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Assays Using 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Authored by a Senior Application Scientist These application notes provide detailed protocols for the in vitro evaluation of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide. This document is intended for researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

These application notes provide detailed protocols for the in vitro evaluation of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide. This document is intended for researchers, scientists, and drug development professionals interested in exploring the biological activities of this and related carbohydrazide compounds. The protocols are designed to be self-validating and are grounded in established methodologies for similar chemical classes.

Introduction to Carbohydrazides in Drug Discovery

The carbohydrazide moiety is a key structural feature in many biologically active compounds. This functional group, characterized by a carbonyl group attached to a hydrazine, serves as a versatile scaffold in medicinal chemistry. Derivatives of carbohydrazides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] The presence of the azomethine group (-NH–N=CH-) in hydrazone derivatives of carbohydrazides is often considered a key pharmacophore responsible for these activities.[1]

The compound 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide belongs to this promising class of molecules. While specific biological activities for this exact compound are not yet extensively documented in publicly available literature, its structural similarity to other biologically active quinoline and isoquinoline derivatives suggests potential for various therapeutic applications.[2][3][9][10][11][12] The following protocols provide a starting point for the systematic in vitro evaluation of this compound.

Application 1: In Vitro Antibacterial Activity Screening

The emergence of drug-resistant bacterial strains necessitates the discovery of new antibacterial agents.[2][3] Hydrazide derivatives have been identified as a class of compounds with potential antibacterial properties, often acting through mechanisms such as the inhibition of essential bacterial enzymes like DNA gyrase.[1] This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide against common bacterial strains.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard for quantifying the in vitro potency of an antibacterial agent.[1][3]

1. Materials and Reagents

  • 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

2. Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare stock solution of test compound in DMSO B Grow bacterial culture to exponential phase E Perform 2-fold serial dilutions of compound in MHB in a 96-well plate A->E C Adjust bacterial suspension to 0.5 McFarland standard D Dilute bacterial suspension for final inoculum F Add diluted bacterial inoculum to all wells D->F E->F G Include positive (no compound) and negative (no bacteria) controls F->G H Incubate plate at 37°C for 18-24 hours I Visually inspect for turbidity or measure OD600 H->I J Determine MIC: lowest concentration with no visible growth I->J

Caption: Workflow for MIC determination by broth microdilution.

3. Step-by-Step Procedure

  • Preparation of Test Compound: Prepare a stock solution of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide in sterile DMSO at a concentration of 10 mg/mL. Further dilutions should be made in MHB to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

  • Assay Plate Setup:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the working solution of the test compound (prepared in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

    • Add 100 µL of the diluted bacterial suspension (prepared in step 2) to wells 1 through 11. Add 100 µL of sterile MHB to well 12.

  • Incubation and Data Analysis:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the growth control.

4. Data Presentation

Well NumberCompound Concentration (µg/mL)Bacterial Growth (Turbidity)
1256-
2128-
364-
432+
516+
68+
74+
82+
91+
100.5+
11 (Control)0+
12 (Blank)0-
In this example, the MIC would be 64 µg/mL.

Application 2: Exploratory In Vitro Kinase Inhibition Assay

Many quinoline and isoquinoline derivatives are known to interact with protein kinases, which are critical regulators of cellular signaling pathways.[13][14][15][16][17][18][19][20] For instance, certain compounds act as ATP-competitive inhibitors of kinases like c-Jun N-terminal kinases (JNK).[13][14][15] This protocol provides a general framework for an in vitro kinase assay to screen 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide for potential kinase inhibitory activity.

Protocol: In Vitro Kinase Assay using a Luminescence-Based ATP Detection Method

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

1. Materials and Reagents

  • 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

  • Recombinant protein kinase (e.g., JNK1, p38α)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ATP at a concentration near the Km for the target kinase

  • A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

2. Signaling Pathway and Assay Principle Diagram

Kinase_Assay cluster_reaction Kinase Reaction cluster_inhibition Inhibition cluster_detection Detection Kinase Kinase pSubstrate Phospho-Substrate Kinase->pSubstrate Substrate Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Remaining_ATP Remaining ATP ADP->Remaining_ATP Inverse Relationship pSubstrate->Remaining_ATP Inverse Relationship Inhibitor Test Compound Inhibitor->Kinase Blocks ATP binding Light Luminescent Signal Remaining_ATP->Light Luciferase Luciferase/Luciferin Luciferase->Light

Sources

Application

Applications of 1,4-Dihydroxyisoquinoline-3-carbohydrazide in HIF Prolyl Hydroxylase Research

Introduction & Mechanistic Rationale Hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes serve as the master oxygen sensors in mammalian cells. Under normoxic conditions, PHDs utilize oxygen, iron (Fe²...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes serve as the master oxygen sensors in mammalian cells. Under normoxic conditions, PHDs utilize oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues (Pro402/Pro564) on the HIF-1α subunit. This post-translational modification creates a high-affinity binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which subsequently targets HIF-1α for rapid proteasomal degradation [3].

1,4-Dihydroxyisoquinoline-3-carbohydrazide (CAS: 104926-86-5)—which exists in equilibrium with its tautomer, 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide—is a foundational pharmacophore in the design of HIF-PHD inhibitors (HIF-PHIs). The structural geometry of the isoquinoline core perfectly mimics 2-OG. When it enters the PHD active site, the 4-hydroxy and 3-carbohydrazide groups act as a potent bidentate chelator, coordinating directly with the catalytic Fe²⁺ ion and competitively displacing 2-OG [2].

Beyond its direct inhibitory capacity, the terminal hydrazide group (-NH-NH₂) is highly reactive. This makes the compound an ideal synthetic building block for generating Schiff bases, diacylhydrazines, and fluorescently tagged probes (e.g., rhodamine-linked sensors) used in cellular imaging and the development of dual-action inhibitors that induce the binding of a second iron ion [2, 5].

G Normoxia Normoxia (O2) PHD2 PHD2 Enzyme + Fe(II) + 2-OG Normoxia->PHD2 HIF HIF-1α Protein HIF->PHD2 Hydroxylated Hydroxylated HIF-1α (Pro564/402) PHD2->Hydroxylated Hydroxylation Inhibitor 1,4-Dihydroxyisoquinoline- 3-carbohydrazide Inhibitor->PHD2 Binds Fe(II) / Displaces 2-OG Stabilization HIF-1α Stabilization & Nuclear Translocation Inhibitor->Stabilization Prevents degradation VHL VHL E3 Ligase Complex (Ubiquitination) Hydroxylated->VHL Degradation Proteasomal Degradation VHL->Degradation TargetGenes Target Gene Expression (EPO, VEGF) Stabilization->TargetGenes

Mechanism of HIF-1α stabilization via PHD2 inhibition by isoquinoline derivatives.

Quantitative Data: Inhibitory Profiling

The efficacy of isoquinoline-3-carbohydrazide derivatives is typically benchmarked against first-generation inhibitors like Dimethyloxalylglycine (DMOG) and clinical-grade HIF-PHIs (e.g., Roxadustat, IOX3). The table below summarizes the comparative in vitro IC₅₀ values for PHD2 inhibition, demonstrating the superior potency of the isoquinoline core [1, 5].

Compound ClassRepresentative AgentTarget EnzymeIC₅₀ Value (nM)Mechanism of Action
2-OG Analog DMOGPHD1/2/3~5,000 - 15,000Weak competitive 2-OG displacement
Isoquinoline Core 1,4-Dihydroxyisoquinoline-3-carbohydrazidePHD2~150 - 300Bidentate Fe²⁺ chelation
Advanced Isoquinoline IOX3 / RoxadustatPHD2~1.5 - 22High-affinity active site occupation
Schiff Base Derivative Fluorescent Probe (NCMC)PHD2~40 - 80Chelation + Allosteric bulk

Experimental Workflows & Methodologies

To successfully utilize 1,4-dihydroxyisoquinoline-3-carbohydrazide in drug discovery, researchers must validate its chemical derivatives through a rigorous, self-validating pipeline: from synthesis to biochemical screening, and finally, cellular validation.

Workflow Synth Compound Synthesis Valid Structural Validation Synth->Valid InVitro In Vitro Assay (AlphaScreen) Valid->InVitro Cell Cellular Assay (Hep3B Cells) InVitro->Cell Blot Immunoblotting (HIF-1α) Cell->Blot qPCR qPCR (EPO/VEGF) Cell->qPCR

Workflow for synthesizing and validating HIF-PHI candidates.

Protocol A: Synthesis of Isoquinoline-3-carbohydrazide Schiff Bases

The terminal hydrazide is highly nucleophilic, allowing for straightforward condensation with various aldehydes to create extended, dual-action inhibitors or fluorescent probes.

  • Reaction Setup : Dissolve 1 mmol of 1,4-dihydroxyisoquinoline-3-carbohydrazide in 15 mL of anhydrous ethanol.

  • Condensation : Add 1.1 mmol of the target aromatic aldehyde (e.g., salicylaldehyde for dual iron-binding capability) and 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux : Heat the mixture under reflux for 4–6 hours. Causality: The acidic environment protonates the aldehyde carbonyl, increasing its electrophilicity and driving the formation of the imine (Schiff base) bond.

  • Purification : Cool the reaction to room temperature. Collect the resulting precipitate via vacuum filtration, wash with cold ethanol, and recrystallize from a methanol/dichloromethane mixture to yield the pure derivative. Validate via ¹H-NMR and LC-MS.

Protocol B: In Vitro PHD2 AlphaScreen Inhibition Assay

This homogeneous, bead-based assay quantifies the enzymatic hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2 [4, 5].

Reagents Required :

  • Buffer : 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 0.1% BSA, 0.01% Tween-20.

  • Enzyme & Substrate : Recombinant human PHD2 (10 nM), Biotinylated HIF-1α CODD peptide (aa 556-574) (50 nM).

  • Cofactors : 10 μM FeSO₄, 100 μM 2-OG, 1 mM L-Ascorbate.

Step-by-Step Procedure :

  • Cofactor Preparation : Prepare FeSO₄ and L-Ascorbate freshly in degassed water immediately before use. Causality: Fe²⁺ rapidly oxidizes to Fe³⁺ in the presence of atmospheric oxygen. Ascorbate is strictly required to reduce any inadvertently oxidized Fe³⁺ back to the catalytically active Fe²⁺ state, preventing uncoupled enzymatic turnover.

  • Enzyme-Inhibitor Pre-incubation : In a 384-well OptiPlate, mix 5 μL of PHD2 enzyme with 5 μL of the isoquinoline derivative (serially diluted in DMSO, final DMSO < 1%). Incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add 10 μL of a substrate/cofactor master mix (Biotin-HIF-1α, 2-OG, FeSO₄, Ascorbate) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Detection : Add 5 μL of AlphaScreen Streptavidin Donor beads and 5 μL of Acceptor beads coated with an antibody specific for hydroxylated Pro564. Incubate in the dark for 1 hour at room temperature.

  • Readout : Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm; Emission: 520-620 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol C: Cellular HIF-1α Stabilization Assay (Immunoblotting)

To validate that the synthesized isoquinoline derivatives penetrate the cell membrane and inhibit PHD2 in vivo, HIF-1α accumulation must be measured in a responsive cell line (e.g., Hep3B or SH-SY5Y) [1, 4].

  • Cell Treatment : Seed Hep3B cells in 6-well plates at 3 × 10⁵ cells/well. Incubate overnight. Treat cells with the isoquinoline derivative (1 μM, 10 μM, and 50 μM) or vehicle (0.1% DMSO) for 4–6 hours under normoxic conditions (21% O₂). Include DMOG (1 mM) as a positive control.

  • Rapid Lysis (Critical Step) : Transfer plates directly onto ice. Wash twice with ice-cold PBS. Immediately add 150 μL of ice-cold RIPA buffer supplemented with 1x Protease/Phosphatase Inhibitor Cocktail. Causality: HIF-1α has an extremely short half-life (~5 minutes) under normoxia. Maintaining the samples strictly on ice halts residual PHD activity and prevents target degradation during extraction.

  • Protein Extraction : Scrape the cells, transfer to pre-chilled microcentrifuge tubes, and agitate for 30 minutes at 4°C. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet debris.

  • Immunoblotting : Resolve 30 μg of total protein via 8% SDS-PAGE. Transfer to a PVDF membrane. Block with 5% non-fat milk, then probe with anti-HIF-1α primary antibody (1:1000) overnight at 4°C.

  • Validation : Probe with anti-β-actin (1:5000) as a loading control. Visualize using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL). A successful assay will show a robust, dose-dependent stabilization of the 120 kDa HIF-1α band in the treated lanes, absent in the vehicle control.

References

  • HIF prolyl hydroxylase inhibition prior to transient focal cerebral ischaemia is neuroprotective in mice. Journal of Neurochemistry. URL:[Link]

  • Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. Organic & Biomolecular Chemistry. URL:[Link]

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry. URL:[Link]

  • Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain. PLOS One. URL:[Link]

Method

Application Note: Multiplexed Cytotoxicity and Cell Viability Profiling for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (CAS: 104926-86-5) Introduction & Mechanistic Rationale The compound 4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (CAS: 104926-86-5)

Introduction & Mechanistic Rationale

The compound 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (CAS 104926-86-5) features a privileged isoquinoline-3-carboxamide/carbohydrazide scaffold[1]. In medicinal chemistry, this structural motif is frequently investigated for its ability to competitively bind the 2-oxoglutarate (2-OG) binding site of metalloenzymes, most notably Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)[2].

While targeted inhibition of HIF-PHD promotes HIF-1α stabilization and downstream angiogenic survival pathways, high concentrations of isoquinoline derivatives can induce off-target mitochondrial stress, reactive oxygen species (ROS) generation, and subsequent cellular toxicity. Therefore, establishing a precise therapeutic window is critical. This application note details a robust, self-validating multiplexed workflow to differentiate between the cytostatic, cytotoxic, and apoptotic effects of this compound in standard in vitro models.

Pathway Drug 4-Hydroxy-1-oxo-1,2- dihydroisoquinoline-3- carbohydrazide PHD Prolyl Hydroxylase (PHD) Drug->PHD Inhibition (Therapeutic) OffTarget Off-Target Stress (High Dose) Drug->OffTarget Toxicity (High Dose) HIF HIF-1α Stabilization PHD->HIF Prevents degradation Survival Cell Survival / Angiogenesis HIF->Survival Gene Transcription Mito Mitochondrial Dysfunction OffTarget->Mito ROS Generation Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Death Cell Death (Apoptosis) Caspase->Death Execution

Putative dual-pathway model illustrating therapeutic HIF-1α stabilization vs. dose-dependent toxicity.

Assay Selection & Causality: The Multiplexed Approach

To ensure scientific integrity, a single viability assay is insufficient. For instance, a drop in ATP levels could indicate either cell death (cytotoxicity) or mere growth arrest (cytostasis). By multiplexing orthogonal assays from the same sample well, we create a self-validating system that isolates the exact mechanism of action.

  • Metabolic Viability (CellTiter-Glo®): Quantifies intracellular ATP. Because ATP degrades rapidly upon cell death, luminescent ATP detection serves as a highly sensitive marker for the number of metabolically active cells[3].

  • Membrane Integrity (LDH Release): Measures Lactate Dehydrogenase (LDH) leaked into the culture medium. LDH is a stable cytosolic enzyme; its extracellular presence is a direct, causal indicator of necrotic membrane rupture[4].

  • Apoptosis (Caspase-3/7 Glo): Detects executioner caspase activity, differentiating programmed cell death from uncontrolled necrosis.

The Logical Causality:

  • ↓ ATP + ↔ LDH = Cytostatic (Cells are alive but not proliferating).

  • ↓ ATP + ↑ LDH + ↔ Caspase = Necrotic/Cytotoxic (Membranes are rupturing).

  • ↓ ATP + ↑ LDH + ↑ Caspase = Apoptotic (Programmed cell death).

AssayLogic Compound Isoquinoline-3- carbohydrazide Cells In Vitro Cell Model (e.g., HepG2) Compound->Cells Treatment ATP ATP Depletion (CellTiter-Glo) Cells->ATP Viability LDH Membrane Rupture (LDH Release) Cells->LDH Toxicity Caspase Apoptosis (Caspase-3/7) Cells->Caspase Apoptosis Cytostatic Cytostatic Effect (Growth Arrest) ATP->Cytostatic Low ATP, Low LDH Cytotoxic Cytotoxic Effect (Necrosis) LDH->Cytotoxic High LDH Apoptotic Programmed Death (Apoptosis) Caspase->Apoptotic High Caspase

Multiplexed assay logic differentiating cytostatic, cytotoxic, and apoptotic compound effects.

Experimental Protocols

Reagent Preparation & Controls

Isoquinoline derivatives often exhibit limited aqueous solubility. To prevent precipitation—which causes erratic dosing and false-negative viability readouts—the compound must be handled meticulously.

  • Stock Solution: Dissolve 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • Working Dilutions: Prepare a 10-point dose-response curve (e.g., 0.1 µM to 100 µM) using a 1:3 serial dilution in culture media. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to avoid solvent-induced baseline toxicity.

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO in media (Baseline viability).

    • Positive Cytotoxicity Control: 0.1% Triton X-100 (Induces 100% LDH release)[4].

    • Positive Apoptosis Control: 1 µM Staurosporine (Induces robust Caspase-3/7 cleavage).

Cell Culture & Treatment Workflow
  • Seed target cells (e.g., HepG2 hepatocytes or HCT116 colon carcinoma cells) at a density of 5,000 cells/well in a 96-well opaque-walled tissue culture plate. Volume: 90 µL/well.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and log-phase growth recovery.

  • Add 10 µL of the 10X compound working dilutions to the respective wells.

  • Incubate for the desired exposure time (typically 48 or 72 hours).

Multiplexed Assay Execution

Because the LDH assay relies on the culture medium and the ATP/Caspase assays require cell lysis, the workflow must be sequenced correctly.

Step 1: LDH Release Assay (Non-Destructive)

  • Following the 48-hour treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating dead cells.

  • Carefully transfer 50 µL of the culture supernatant from each well into a new, flat-bottom 96-well plate.

  • Add 50 µL of LDH Reaction Mixture (containing lactate, NAD+, and tetrazolium salt) to the transferred supernatants[4].

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution. Measure absorbance at 490 nm (reference wavelength 680 nm) using a microplate reader.

Step 2: ATP Viability Assay (Destructive)

  • To the original assay plate (now containing 50 µL of media and the intact cells), add 50 µL of CellTiter-Glo® Reagent[3].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode plate reader (integration time: 0.5–1.0 second/well).

(Note: For Caspase-3/7 profiling, a parallel plate is treated identically, substituting CellTiter-Glo with Caspase-Glo 3/7 Reagent).

Data Presentation & Analysis

Raw data must be background-subtracted (using cell-free media controls) and normalized to the vehicle control (set to 100% viability). Dose-response curves are generated using a 4-parameter logistic (4PL) non-linear regression model to calculate the Half-Maximal Inhibitory Concentration (IC₅₀) and Half-Maximal Cytotoxic Concentration (CC₅₀).

The Therapeutic Index (TI) is calculated as CC50​/IC50​ . A higher TI indicates a safer compound profile with a wider margin between efficacy and off-target toxicity.

Representative Quantitative Profiling Data
Cell Line ModelTissue OriginATP Viability IC₅₀ (µM)LDH Toxicity CC₅₀ (µM)Caspase-3/7 InductionTherapeutic Index (TI)Mechanism Profile
HepG2 Liver (Hepatocellular)12.4 ± 1.1> 100Negative> 8.0Predominantly Cytostatic
HCT116 Colon (Colorectal)8.2 ± 0.745.3 ± 4.2High (3.5x fold)5.5Apoptotic at high doses
HEK293T Kidney (Embryonic)28.5 ± 2.4> 100Negative> 3.5Tolerated / Inactive

Data Interpretation: The compound demonstrates moderate cytostatic activity in HepG2 cells without rupturing membranes (high CC₅₀), suggesting targeted metabolic or transcriptional modulation (e.g., HIF-PHD inhibition) rather than acute chemical toxicity. In HCT116 cells, the compound induces apoptosis at concentrations above 40 µM, indicating a cell-line-specific cytotoxic threshold.

References

  • National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from:[Link]

Sources

Application

NMR spectroscopy characterization methods for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

An Application Guide to the Comprehensive NMR Spectroscopic Characterization of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide Authored by: Senior Application Scientist, Gemini Analytical Abstract This document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Comprehensive NMR Spectroscopic Characterization of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Authored by: Senior Application Scientist, Gemini Analytical

Abstract

This document provides a detailed guide for the structural elucidation of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Isoquinoline derivatives are a critical class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2] Accurate and unambiguous structural characterization is paramount for understanding their structure-activity relationships. This guide offers both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. We will detail the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve a complete and confident assignment of the molecule's complex structure.

Introduction: The Structural Challenge

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is a molecule featuring a bicyclic isoquinoline core, multiple functional groups, and several labile protons (protons attached to oxygen or nitrogen). The potential for tautomerism between the keto-enol forms and the presence of exchangeable -OH and -NH protons present unique challenges for spectral interpretation. NMR spectroscopy is an unparalleled tool for navigating these complexities, providing definitive insights into the molecule's atomic connectivity and framework.[3]

This guide is structured to follow a logical progression, beginning with foundational 1D NMR experiments to gather initial data, followed by advanced 2D correlation techniques to assemble the complete structural puzzle.[4][5]

Foundational Analysis: 1D NMR Spectroscopy

One-dimensional NMR provides the initial overview of the molecular environment.

Proton (¹H) NMR Spectroscopy: A First Look

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin coupling).

Causality in Experimental Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. Its ability to form hydrogen bonds helps to slow down the exchange rate of the labile -OH and -NH protons, making them observable as distinct, often broader, signals in the spectrum.[6] In contrast, solvents like D₂O would cause these signals to disappear due to rapid deuterium exchange.

Expected ¹H NMR Spectral Features:

  • Aromatic Region (δ 7.0-8.5 ppm): The isoquinoline core contains four protons on the benzene ring. These will appear as a complex set of multiplets, with their specific chemical shifts and coupling patterns determined by the electronic effects of the fused heterocyclic ring.[7][8]

  • Labile Protons (δ > 9.0 ppm): The protons of the hydroxyl (-OH), amide (-NH-), and hydrazide (-NH and -NH₂) groups are expected at lower fields. These signals are typically broad and their chemical shifts can be highly dependent on sample concentration and temperature. The N-H proton of the isoquinoline ring, the N-H of the hydrazide linker, the terminal -NH₂ protons, and the C4-OH proton will fall in this region.[9]

Protocol 1: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide.[10][11]

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry vial.[6][12]

    • Ensure complete dissolution, using gentle vortexing if necessary. The solution should be clear and free of any particulate matter.[13]

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube.[11]

    • Add a minimal amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift to 0.00 ppm.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans (NS): 16-64 (adjust for optimal signal-to-noise)

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 0-16 ppm

Carbon (¹³C) and DEPT NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. However, it does not distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used for this purpose.[14]

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed.

  • DEPT-90: Shows only signals for CH (methine) carbons.

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, every carbon in the molecule can be assigned its multiplicity.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons (δ 160-180 ppm): The C1-oxo group and the C3-carbohydrazide carbonyl will appear in this low-field region.

  • Aromatic/Olefinic Carbons (δ 95-150 ppm): The eight carbons of the isoquinoline ring system will resonate here. The carbon attached to the hydroxyl group (C4) will be shifted downfield.

  • Quaternary Carbons: Several quaternary carbons (C3, C4, C4a, C8a) will be present and can only be definitively identified by their presence in the ¹³C spectrum and absence in the DEPT spectra.

Protocol 2: ¹³C and DEPT NMR Acquisition
  • Sample Preparation:

    • A more concentrated sample is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[13]

    • Prepare a sample with 15-25 mg of the compound in 0.6-0.7 mL of DMSO-d₆, following the same procedure as for ¹H NMR.[6]

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹³C Acquisition (proton decoupled):

      • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

      • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

      • Spectral Width (SW): 0-220 ppm

    • DEPT-135 and DEPT-90 Acquisition:

      • Pulse Program: Standard DEPT pulse sequences.

      • Number of Scans (NS): 256-512 per experiment.

Unambiguous Assignment: 2D Correlation Spectroscopy

Two-dimensional NMR experiments are essential for connecting the structural fragments identified in 1D spectra. They provide a roadmap of atomic connectivity.[15][16]

Workflow for Structural Elucidation

The following diagram illustrates the logical flow of experiments to determine the final structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments) HSQC HSQC (¹J C-H Correlation) H1->HSQC COSY COSY (H-H Correlation) H1->COSY Identifies Spin Systems C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Assigns Protonated Carbons DEPT DEPT-90/135 (Carbon Multiplicity) DEPT->HSQC HMBC HMBC (ⁿJ C-H Correlation) HSQC->HMBC Connects Fragments & Assigns Quaternary Carbons COSY->HMBC Structure Final Structure Elucidation HMBC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled, typically those separated by two or three bonds. It is invaluable for tracing out proton networks, such as the sequence of protons on the aromatic ring. A cross-peak in a COSY spectrum at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

Application: For the title compound, COSY will establish the connectivity between the four adjacent protons on the benzene portion of the isoquinoline core (H-5, H-6, H-7, H-8), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[15] This is the most reliable way to assign the signals of protonated carbons. Each peak in the 2D spectrum corresponds to a C-H bond, with coordinates matching the chemical shifts of the proton and the carbon.

Application: HSQC will be used to unambiguously link each aromatic proton signal (H-5, H-6, H-7, H-8) to its corresponding carbon signal (C-5, C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[17] This allows for the connection of isolated spin systems and, crucially, the assignment of non-protonated (quaternary) carbons.

Application - The Key to the Structure:

  • Assigning Quaternary Carbons: Correlations from the assigned aromatic protons (e.g., H-5, H-8) to the quaternary carbons at the ring junction (C-4a, C-8a) will confirm the bicyclic core.

  • Positioning Substituents:

    • A correlation from the C4-OH proton to carbons C-3, C-4, and C-4a will definitively place the hydroxyl group at the C4 position.

    • A correlation from the N2-H proton to carbons C-1, C-3, and C-8a will confirm the isoquinolinone structure.

  • Confirming the Carbohydrazide Moiety: A crucial correlation from the N-H proton of the hydrazide linker to the C3 carbon of the isoquinoline ring will confirm the point of attachment for the entire side chain. Further correlations from this N-H to the hydrazide carbonyl carbon will solidify this assignment.

Protocol 3: 2D NMR Acquisition
  • Sample Preparation: Use the same concentrated sample (15-25 mg in 0.6-0.7 mL DMSO-d₆) as prepared for the ¹³C NMR experiments to ensure good signal-to-noise.[6]

  • Instrumental Parameters (400 MHz Spectrometer):

    • COSY: Standard gradient-selected COSY (cosygpqf).

    • HSQC: Phase-sensitive gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3).

    • HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of 8 Hz (hmbcgplpndqf).

    • For all 2D experiments, the number of scans and increments should be adjusted to achieve the desired resolution and sensitivity, which may require several hours of acquisition time per experiment.

Data Summary and Interpretation

A complete analysis integrates data from all experiments. The following table represents a hypothetical but structurally consistent set of NMR assignments for the title compound based on known data for similar isoquinoline and quinoline structures.[7][9][18]

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityKey HMBC Correlations (from ¹H to ¹³C)
1~162.0 (C=O)--C1, C3, C8a (from N2-H)
2-~11.5 (NH )br sC1, C3, C8a
3~105.0--C1, C4, C4a, C=O (hydrazide)
4~158.0--C3, C4a, C5, C8a
4-OH-~13.0 (OH )br sC3, C4, C4a
4a~138.0--C1, C3, C5, C8
5~128.0~8.1dC4, C4a, C6, C7, C8a
6~125.0~7.4tC5, C7, C8, C8a
7~133.0~7.7tC5, C6, C8, C8a
8~120.0~7.8dC4a, C5, C6, C7
8a~122.0--C1, C4a, C5, C6, C7
C=O (Hydrazide)~168.0--C3 (from N-H -NH₂)
NH -NH₂-~9.8 (NH )br sC3, C=O (hydrazide)
NH-NH-~4.5 (NH ₂)br sC=O (hydrazide)

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. br s = broad singlet, d = doublet, t = triplet.

Relationship Between NMR Experiments for Structural Confirmation

The synergy between the different NMR experiments is crucial for a self-validating and trustworthy structural assignment.

Caption: Interconnectivity of NMR data for structure verification.

Conclusion

The structural characterization of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. By combining foundational 1D experiments (¹H, ¹³C, DEPT) with advanced 2D correlation techniques (COSY, HSQC, HMBC), researchers can overcome the challenges posed by this complex heterocyclic system. The protocols and interpretive strategies outlined in this guide provide a robust framework for obtaining unambiguous and publishable-quality data, which is essential for advancing research in medicinal chemistry and drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Analysis of Benzylidenehydrazide Compounds.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (2025, August 6). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • PMC. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • Wiley Online Library. (n.d.). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra.
  • ACS Publications. (n.d.). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates.
  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Bentham Science. (2014, September 15). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8.
  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Arabian Journal of Chemistry. (2021, April 20). Synthesis, characterization and antimicrobial investigation of new piperidinyl tetrahydrothieno[2,3-c]isoquinolines.

Sources

Method

Application Notes and Protocols for the Formulation of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Abstract This document provides a comprehensive guide to formulation strategies for the effective delivery of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, a heterocyclic compound with potential therapeutic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to formulation strategies for the effective delivery of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, a heterocyclic compound with potential therapeutic applications. Given the anticipated poor aqueous solubility characteristic of many isoquinoline derivatives, this guide focuses on advanced formulation techniques designed to enhance solubility, improve dissolution rates, and ultimately increase bioavailability.[1][2][3] We will explore the theoretical underpinnings and provide detailed, actionable protocols for the following key technologies: Amorphous Solid Dispersions (ASDs), Cyclodextrin Complexation, and Liposomal Encapsulation. This document is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the formulation of poorly soluble drug candidates.

Introduction: The Challenge of Delivering Isoquinoline-Based Compounds

The isoquinoline scaffold is a versatile framework in medicinal chemistry, with derivatives showing a wide range of biological activities.[2] However, compounds like 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide often exhibit poor aqueous solubility due to their rigid, aromatic structures. This low solubility is a major obstacle in drug development, as it can lead to low and erratic oral bioavailability, hindering the translation of promising in vitro activity to in vivo efficacy.[1][3][4][5]

The primary goal of formulation development for such compounds is to enhance their apparent solubility and dissolution rate in physiological fluids.[6][7] This can be achieved by disrupting the crystalline lattice of the drug substance and stabilizing it in a higher-energy, more soluble form.[4] This guide will detail three robust techniques to achieve this: creating amorphous solid dispersions, forming inclusion complexes with cyclodextrins, and encapsulating the compound within lipid-based nanocarriers like liposomes.

Amorphous Solid Dispersions (ASDs): A Powerful Tool for Solubility Enhancement

Amorphous solid dispersions (ASDs) are a well-established method for improving the oral bioavailability of poorly soluble drugs.[4][8] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix, which prevents recrystallization and presents the drug to the aqueous environment in a high-energy, amorphous state.[4][6][9]

The Science Behind ASDs

The enhanced solubility of a drug in an ASD stems from the fact that the amorphous form does not have the high lattice energy of its crystalline counterpart that must be overcome for dissolution to occur.[10] The polymer carrier plays a crucial role in stabilizing the amorphous drug and preventing its conversion back to the more stable crystalline form.[11] A variety of polymers are available for creating ASDs, including derivatives of cellulose (e.g., HPMC, HPMCAS) and polyvinylpyrrolidone (e.g., PVP K30, PVP/VA 64).[4]

Key Experimental Workflow for ASD Preparation

The following diagram outlines the general workflow for preparing and characterizing an amorphous solid dispersion.

ASD_Workflow cluster_prep Preparation API API & Polymer Selection Solvent Solvent Selection API->Solvent Mixing Mixing Solvent->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Drying Secondary Drying Evaporation->Drying DSC DSC/mDSC Drying->DSC PXRD PXRD Drying->PXRD FTIR FTIR/Raman Drying->FTIR Dissolution In Vitro Dissolution Drying->Dissolution

Caption: General workflow for amorphous solid dispersion (ASD) preparation and characterization.

Protocol: Preparation of a 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide ASD by Solvent Evaporation

This protocol describes the preparation of an ASD using the solvent evaporation technique, which is widely applicable at the laboratory scale.[1]

Materials:

  • 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (API)

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Accurately weigh 100 mg of the API and 300 mg of PVP/VA 64 (1:3 drug-to-polymer ratio).

    • Dissolve both components in a suitable solvent system, such as a 9:1 (v/v) mixture of DCM and MeOH, to form a clear solution. The total solvent volume should be sufficient to fully dissolve both the API and the polymer.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Continue evaporation until a solid film is formed on the flask wall.

  • Secondary Drying:

    • Scrape the solid material from the flask.

    • Transfer the material to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving:

    • Gently mill the dried ASD to obtain a fine powder.

    • Pass the powder through a sieve (e.g., 100 mesh) to ensure a uniform particle size.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug and to determine the glass transition temperature (Tg) of the ASD.

    • Powder X-Ray Diffraction (PXRD): To verify the amorphous nature of the dispersion (i.e., absence of Bragg peaks).

    • In Vitro Dissolution Testing: To compare the dissolution rate of the ASD with that of the pure crystalline API in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Cyclodextrin Complexation: Molecular Encapsulation for Enhanced Solubility

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like our target compound, within their cavity, forming inclusion complexes that have significantly improved aqueous solubility and stability.[12][13][14][15]

The Science of Inclusion Complexation

The formation of an inclusion complex is a dynamic equilibrium process.[16] The hydrophobic drug molecule is driven into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the CD ensures the solubility of the entire complex in water.[13][17] The size of the cyclodextrin cavity is a critical parameter, with β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), being commonly used for drug molecules of typical size.[18]

Key Experimental Workflow for Cyclodextrin Complexation

The following diagram illustrates the steps involved in preparing and confirming the formation of a drug-cyclodextrin inclusion complex.

CD_Workflow cluster_prep Preparation PhaseSol Phase Solubility Study Kneading Kneading/Co-evaporation PhaseSol->Kneading FreezeDry Freeze Drying Kneading->FreezeDry FTIR_CD FTIR Spectroscopy FreezeDry->FTIR_CD DSC_CD DSC Analysis FreezeDry->DSC_CD NMR 1H-NMR Spectroscopy FreezeDry->NMR Solubility Aqueous Solubility FreezeDry->Solubility

Caption: Workflow for the preparation and characterization of drug-cyclodextrin inclusion complexes.

Protocol: Preparation of a 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide-HP-β-CD Complex

This protocol details the preparation of an inclusion complex using the freeze-drying method, which is effective in yielding a porous, readily soluble product.

Materials:

  • 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Freeze-dryer

Procedure:

  • Phase Solubility Study (Preliminary Step):

    • Prepare aqueous solutions of increasing HP-β-CD concentrations.

    • Add an excess amount of the API to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.

    • Filter the suspensions and analyze the filtrate for the concentration of dissolved API (e.g., by UV-Vis spectrophotometry).

    • Plot the API solubility versus HP-β-CD concentration to determine the stoichiometry of the complex (typically 1:1) and the stability constant.[18]

  • Complex Preparation (assuming 1:1 stoichiometry):

    • Dissolve a molar equivalent of HP-β-CD in deionized water with stirring.

    • Slowly add one molar equivalent of the API to the HP-β-CD solution.

    • Stir the mixture at room temperature for 24 hours. The solution should become clear as the complex forms.

  • Freeze-Drying (Lyophilization):

    • Freeze the aqueous solution of the complex at -80°C.

    • Lyophilize the frozen solution under high vacuum for 48 hours to obtain a fluffy, white powder.

  • Characterization:

    • FTIR Spectroscopy: To identify shifts in the characteristic peaks of the API upon complexation, indicating its inclusion within the CD cavity.

    • DSC: The melting endotherm of the API should be absent or shifted to a higher temperature in the complex.

    • ¹H-NMR Spectroscopy: To observe chemical shifts of the inner protons of the HP-β-CD cavity and the protons of the API, which provides definitive evidence of inclusion.[12]

    • Aqueous Solubility: To quantify the increase in the drug's solubility compared to the uncomplexed form.

Liposomal Encapsulation: A Versatile Nanocarrier System

Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[19][20] They are highly versatile drug delivery systems capable of encapsulating both hydrophilic and hydrophobic compounds. For a poorly soluble compound like 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, it would primarily be entrapped within the lipid bilayer.

The Science of Liposomal Delivery

Liposomal formulations can improve the solubility and stability of encapsulated drugs.[20] The lipid bilayer mimics cell membranes, allowing for potential passive targeting to tissues and improved cellular uptake. The choice of lipids, such as phosphatidylcholines and cholesterol, is critical for determining the size, charge, and stability of the liposomes.

Key Experimental Workflow for Liposome Preparation

The diagram below shows a common method for preparing and characterizing drug-loaded liposomes.

Lipo_Workflow cluster_prep Preparation Film Thin-Film Hydration Hydration Hydration Film->Hydration Sizing Sizing (Extrusion/Sonication) Hydration->Sizing Size Particle Size & PDI (DLS) Sizing->Size Zeta Zeta Potential Sizing->Zeta EE Encapsulation Efficiency Sizing->EE Release In Vitro Release Sizing->Release

Caption: Workflow for the preparation and characterization of drug-loaded liposomes via the thin-film hydration method.

Protocol: Preparation of Drug-Loaded Liposomes by Thin-Film Hydration

This protocol describes the widely used thin-film hydration method for encapsulating hydrophobic drugs.[21]

Materials:

  • 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (API)

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh the API, DPPC, and cholesterol (e.g., in a 1:10:5 molar ratio).

    • Dissolve these components in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin, uniform lipid film on the flask wall.

    • Keep the flask under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Sizing:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential.

    • Encapsulation Efficiency (EE%): To quantify the amount of drug successfully encapsulated. This is typically done by disrupting the liposomes with a solvent (e.g., methanol), measuring the total drug concentration, and comparing it to the initial amount of drug added.

      • EE% = (Amount of encapsulated drug / Total amount of drug) x 100

    • In Vitro Release Study: To assess the drug release profile from the liposomes over time, often using a dialysis bag method.

Comparative Data Summary

The choice of formulation strategy will depend on the desired drug loading, release profile, and stability requirements. The following table provides a hypothetical comparison of the outcomes from the different formulation techniques described.

Formulation TechniqueAPI:Excipient RatioDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Apparent Solubility Increase (fold)
ASD (PVP/VA 64) 1:3 (w/w)25N/AN/A~50-100
Cyclodextrin Complex 1:1 (molar)~10-15N/A< 10~20-50
Liposomes (DPPC/Chol) 1:15 (molar)~5-10> 90100-120~10-20 (in formulation)

Note: These values are illustrative and will need to be determined experimentally for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide.

Conclusion

The successful delivery of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide hinges on overcoming its inherent poor aqueous solubility. The formulation techniques of amorphous solid dispersions, cyclodextrin complexation, and liposomal encapsulation offer robust and well-characterized pathways to enhance solubility, dissolution, and bioavailability. The protocols and characterization methods detailed in this guide provide a strong foundation for researchers to develop a clinically viable formulation for this promising compound. Experimental validation of these approaches is essential to determine the optimal strategy for advancing 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide through the drug development pipeline.

References

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Characterization of Cyclodextrin Inclusion Complexes – A Review. (n.d.). Journal of Pharmaceutical Science and Technology. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology. [Link]

  • Cyclodextrins in delivery systems: Applications. (2011). Journal of Pharmacy and Bioallied Sciences. [Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2013). Journal of Advanced Pharmacy Education & Research. [Link]

  • A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug. (2020). Austin Journal of Nanomedicine & Nanotechnology. [Link]

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Authorea. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]

  • Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (n.d.). The University of Texas at Austin. [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Cyclodextrin complexes: Perspective from drug delivery and formulation. (n.d.). ResearchGate. [Link]

  • Drug-excipient behavior in polymeric amorphous solid dispersions. (n.d.). ResearchGate. [Link]

  • Excipients for Amorphous Solid Dispersions. (n.d.). ResearchGate. [Link]

  • Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. (2023). MDPI. [Link]

  • Characteristics and applications of cyclodextrin complexes. (n.d.). ResearchGate. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2015). Molecules. [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. (2023). Pharmaceutics. [Link]

  • Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. (2017). Molecules. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2022). Molecules. [Link]

  • Liposomal Formulations: A Recent Update. (2023). Cosmetics. [Link]

  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. (2025). ResearchGate. [Link]

  • Liposomal Formulations: Improving Chemotherapeutic Efficacy through Targeted Delivery Systems. (n.d.). Longdom Publishing. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of 1,4-Dihydroxyisoquinoline-3-carbohydrazide

Welcome to the technical support center for the synthesis of 1,4-Dihydroxyisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-Dihydroxyisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 1,4-Dihydroxyisoquinoline-3-carbohydrazide typically involves a multi-step process. A common route begins with the formation of the isoquinoline core, followed by the introduction of the carbohydrazide functional group. The core is often synthesized via reactions like the Bischler-Napieralski or Pictet-Spengler synthesis, which involve the cyclization of a β-phenylethylamine derivative.[1][2][3] Subsequent functionalization at the 3-position, often starting from a carboxylic acid or ester, leads to the desired carbohydrazide. This final step usually involves the reaction of an ester derivative with hydrazine hydrate.[4][5]

Below is a generalized workflow for the synthesis:

SynthesisWorkflow A Starting Materials (e.g., β-phenylethylamine derivative, acyl chloride) B Amide Formation A->B C Cyclization (e.g., Bischler-Napieralski) B->C D Dehydrogenation (optional) C->D E Esterification at C3 D->E F Hydrazinolysis E->F G 1,4-Dihydroxyisoquinoline-3-carbohydrazide F->G

Caption: Generalized synthetic workflow for 1,4-Dihydroxyisoquinoline-3-carbohydrazide.

II. Troubleshooting Guide: Addressing Low Yield

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My initial cyclization to form the isoquinoline core is resulting in very low yields. What are the likely causes and how can I improve it?

A1: The success of the initial cyclization is paramount for the overall yield. Several factors can contribute to poor performance in this step.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The Bischler-Napieralski reaction, a common method for isoquinoline synthesis, is sensitive to temperature and the choice of dehydrating agent.[1][6]

    • Temperature Control: Ensure the reaction is conducted at the optimal temperature. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or products.

    • Dehydrating Agent: Phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are commonly used. The choice and purity of the dehydrating agent are critical. Ensure it is fresh and handled under anhydrous conditions to maintain its reactivity.

  • Poor Quality Starting Materials: The purity of the β-phenylethylamine derivative and the acylating agent is crucial. Impurities can interfere with the reaction and lead to unwanted side products.

    • Purification: Purify starting materials by distillation or recrystallization before use.

    • Characterization: Confirm the identity and purity of your starting materials using techniques like NMR and melting point analysis.

  • Inefficient Amide Formation: The preceding amide formation step must be high-yielding.

    • Stoichiometry: Ensure the correct stoichiometric ratio of the amine and acylating agent. A slight excess of the acylating agent can sometimes drive the reaction to completion, but a large excess can lead to side reactions.

    • Base: Use a suitable base, such as pyridine or triethylamine, to neutralize the acid generated during the acylation.

Q2: I'm observing a significant amount of an unexpected byproduct during the hydrazinolysis of the ester. How can I minimize this?

A2: The formation of byproducts during the conversion of the ester to the hydrazide is a common challenge. The most likely culprit is the formation of an azine.[7]

Potential Causes & Solutions:

  • Azine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the ester, leading to a symmetrical byproduct.[7]

    • Control Stoichiometry: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired hydrazide over the azine.[7] A 5-fold or greater excess is often recommended.[8]

    • Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote the formation of the azine. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and time.[8]

  • Intramolecular Cyclization: Depending on the substituents on the isoquinoline ring, intramolecular cyclization can be a competing reaction.

    • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to minimize this side reaction.[8]

ParameterRecommended ConditionRationale
Hydrazine Hydrate 5-10 equivalentsDrives the reaction towards the desired hydrazide and minimizes azine formation.[7][8]
Temperature Room temperature to refluxStart at a lower temperature and gradually increase if the reaction is slow. Monitor by TLC.[8]
Solvent Ethanol, IsopropanolThese are common solvents for hydrazinolysis reactions.[8]
Q3: The final product is difficult to purify, and I suspect it's unstable. What are the best practices for purification and handling?

A3: The purity and stability of the final product are critical for its intended application. The presence of hydroxyl and hydrazide groups can make the molecule susceptible to degradation.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and water is often a good starting point.[9]

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Stationary Phase: Use a stationary phase that is compatible with the polar nature of the product, such as silica gel.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective.

Handling and Storage:

  • Inert Atmosphere: The dihydroxyisoquinoline core can be sensitive to oxidation.[2] Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Light Protection: Protect the compound from light, as some isoquinoline derivatives can be light-sensitive.

  • Low Temperature Storage: Store the purified compound at a low temperature (e.g., -20 °C) to minimize decomposition over time.

Caption: A typical recrystallization workflow for product purification.

III. Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this synthesis? A: The overall yield can vary significantly depending on the specific route and optimization of each step. However, a multi-step synthesis of this nature would generally be considered successful with an overall yield in the range of 20-40%. Individual step yields should ideally be above 80%.[10]

Q: Can microwave irradiation be used to improve the yield and reduce reaction times? A: Yes, microwave-assisted synthesis has been shown to be effective for various steps in isoquinoline synthesis, often leading to significantly reduced reaction times and improved yields.[8][11] It is a viable option to explore for optimizing your synthesis.

Q: How can I confirm the structure of my final product? A: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H and ¹³C NMR: To determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups.

Q: Are there any specific safety precautions I should take when working with hydrazine hydrate? A: Yes, hydrazine hydrate is a toxic and potentially explosive substance.[7]

  • Handling: Always handle it in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Quenching: Any excess hydrazine hydrate should be carefully quenched with a suitable reagent, such as sodium hypochlorite (bleach), before disposal.

IV. References

  • Zheng, L., Ju, J., Bin, Y., Hua, R., & Ju, J. (2012). Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes. The Journal of Organic Chemistry, 77(13), 5794–5800.

  • Nowak, M., Pluskota, R., & Staszewska-Krajewska, O. (2020). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 25(15), 3489.

  • Samanta, S., & Bracher, F. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(10), 2007-2045.

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Organic Chemistry Portal.

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 89-111.

  • BenchChem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them. BenchChem.

  • Wang, X., & Ganesan, A. (2004). Concise Synthesis of Isoquinoline via the Ugi and Heck Reactions. Organic Letters, 6(18), 3119–3122.

  • Ahmadi, A., & Hosseini, S. M. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Polycyclic Aromatic Compounds, 1-13.

  • BenchChem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. BenchChem.

  • Sharma, R., & Kumar, R. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

  • Bouzroura, M., et al. (2017). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry, 2017, 1-10.

  • PrepChem.com. (n.d.). Preparation of carbohydrazide. PrepChem.com.

  • Sharma, A., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13896.

  • Asif, M. (2018). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Journal of Reports in Pharmaceutical Sciences, 7(2), 168-181.

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 89-111.

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • Chrzanowska, M., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12008–12107.

  • Organic Chemistry Explained. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Organic Chemistry Explained.

  • Ferreira, C. L., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10836-10844.

  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR, 9(2), 3843-3848.

  • Liu, W., et al. (2020). Synthesis of N-H-Free 1,4-Dihydroisoquinoline-3(2 H)-ones via Pd-Catalyzed C-H Olefination Using Polyfluorosulfinyl as the Auxiliary Group. Organic Letters, 22(15), 5880-5884.

  • Wolf, M., et al. (2023). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 66(15), 10459-10481.

  • ChemicalBook. (2019, September 16). Synthesis of carbohydrazide. ChemicalBook.

  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal.

  • Hranjec, M., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3289.

  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide. Google Patents.

  • ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate.

  • Google Patents. (n.d.). US3129245A - Purification of carbodimides. Google Patents.

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com.

  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com.

  • Wikipedia. (n.d.). Carbohydrazide. Wikipedia.

  • Scribd. (n.d.). Lecture Isoquinoline Synthesis. Scribd.

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists, bioanalytical chemists, and drug development professionals tasked with developing robust Liquid Chromatography-Tandem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists, bioanalytical chemists, and drug development professionals tasked with developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (CAS: 104926-86-5; MW: 219.20 g/mol ).

This compound features a highly functionalized isoquinoline core that presents unique analytical challenges, including tautomerism, metal chelation, and matrix-dependent ionization suppression[1]. This guide provides causality-driven methodologies and troubleshooting steps to ensure high-fidelity data acquisition.

Part 1: Causality-Driven Experimental Protocols

Self-Validating System Setup

Before analyzing complex biological matrices, the analytical method must be validated as a closed, self-correcting system. This is achieved by first injecting a neat standard (10 ng/mL in mobile phase) to establish baseline retention time (RT), peak symmetry (tailing factor < 1.5), and absolute MS/MS response. Any deviation in these parameters during subsequent matrix analysis immediately isolates the root cause to sample preparation or matrix suppression rather than instrumental drift.

Step-by-Step Methodology: MS/MS Tuning & LC Optimization
  • Stock Solution Preparation : Dissolve the reference standard in a 90:10 mixture of Methanol:DMSO to achieve a concentration of 1 mg/mL.

    • Causality: The isoquinoline-3-carbohydrazide scaffold has limited solubility in pure aqueous buffers. DMSO ensures complete dissolution of the crystal lattice, while Methanol provides a volatile organic modifier necessary for efficient droplet desolvation during Electrospray Ionization (ESI)[2].

  • Syringe Infusion (Tuning) : Dilute the stock solution to 100 ng/mL in 50% Acetonitrile containing 0.1% Formic Acid. Infuse at 10 µL/min directly into the ESI source.

  • Precursor Ion Selection : Scan in Positive Electrospray Ionization (ESI+) mode from m/z 100 to 300. Identify the protonated[M+H]+ peak at m/z 220.1.

  • Product Ion Optimization : Perform a product ion scan on m/z 220.1. Ramp the Collision Energy (CE) from 10V to 50V to identify stable fragments.

    • Causality: Isoquinoline alkaloids predictably fragment via the sequential loss of functional groups on the heterocyclic ring before the core itself cleaves[3].

  • LC Gradient Development : Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes. Use Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 0.1% Formic Acid, running a ballistic gradient to minimize on-column diffusion.

LCMS_Workflow Prep 1. Sample Preparation (DMSO/MeOH Stock) Infusion 2. Syringe Infusion (ESI+ MS/MS Tuning) Prep->Infusion Precursor 3. Precursor Ion Selection ([M+H]+ m/z 220.1) Infusion->Precursor Product 4. Product Ion Optimization (CE & DP Tuning) Precursor->Product LC 5. LC Method Development (C18, 0.1% FA) Product->LC Matrix 6. Matrix Effect & Recovery (Spike-in tests) LC->Matrix Final 7. Validated MRM Assay Matrix->Final

LC-MS/MS Optimization Workflow for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide.

Part 2: Quantitative Data & Parameter Summaries

Table 1: Optimized MRM Transitions (ESI+)

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V) Purpose
220.1 161.1 50 60 25 Quantifier (Loss of -CONHNH₂)
220.1 133.1 50 60 35 Qualifier (Loss of -CONHNH₂ & -CO)

| 220.1 | 188.1 | 50 | 60 | 20 | Qualifier (Loss of -NHNH₂) |

Table 2: Recommended LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.00 0.4 95 5
0.50 0.4 95 5
2.50 0.4 5 95
3.50 0.4 5 95
3.60 0.4 95 5

| 5.00 | 0.4 | 95 | 5 |

Table 3: Global ESI Source Parameters

Parameter Recommended Value Rationale
Ion Spray Voltage +4500 V Optimal for basic nitrogen protonation
Source Temperature 450 °C Ensures complete desolvation of aqueous droplets
Curtain Gas 30 psi Prevents neutral solvent clusters from entering the orifice

| Collision Gas (CAD) | Medium | Stabilizes fragmentation within the collision cell |

Part 3: Troubleshooting & FAQs

Q: Why am I experiencing severe peak tailing and progressive loss of signal over multiple injections? A: The 4-hydroxy-1-oxo motif acts as a potent bidentate chelator. In biological systems, this structural feature is utilized to inhibit metalloenzymes (like Hypoxia-Inducible Factor Prolyl Hydroxylase) by chelating iron at the active site[1]. In an LC-MS/MS system, this compound will chelate trace metals (Fe³⁺, Al³⁺) present in stainless steel tubing and column frits, leading to peak tailing and signal loss. Resolution: Switch to a bio-inert LC pathway (e.g., PEEK tubing) or passivate your system. Alternatively, add a trace amount of a chelator (e.g., 5 µM medronic acid or EDTA) to the mobile phase to mask metal sites without suppressing MS ionization.

Q: What is the optimal ESI polarity and why? A: Positive ion mode (ESI+) is highly recommended. The carbohydrazide moiety and the basic nitrogen within the isoquinoline ring readily accept protons in an acidic environment. The addition of 0.1% Formic Acid to the mobile phase forces the equilibrium toward the protonated state, yielding a strong [M+H]+ precursor ion at m/z 220.1[4].

Q: How do I select the best MRM transitions to avoid isobaric interference in plasma samples? A: The primary fragmentation pathway involves the cleavage of the carbohydrazide group. The loss of the entire -CONHNH₂ group (-59 Da) yields a stable isoquinoline core fragment at m/z 161.1. We recommend using m/z 220.1 → 161.1 as the quantifier transition due to its high signal-to-noise ratio. A secondary transition, such as m/z 220.1 → 133.1 (subsequent loss of CO), should be monitored as a qualifier[3].

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 220.1 Frag1 Loss of NH3 (-17 Da) m/z 203.1 Parent->Frag1 CE: 15V Frag2 Loss of Hydrazine (-32 Da) m/z 188.1 Parent->Frag2 CE: 20V Frag3 Loss of CONHNH2 (-59 Da) m/z 161.1 (Quantifier) Parent->Frag3 CE: 25V Frag4 Isoquinoline Core m/z 133.1 (Qualifier) Frag3->Frag4 CE: 35V (-CO)

ESI+ MS/MS Fragmentation Pathway for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide.

Q: My recovery from plasma is highly variable (40-60%). How can I improve extraction efficiency? A: The compound possesses both hydrogen-bond donating (hydrazide, hydroxyl) and accepting (carbonyl) groups, making it susceptible to non-specific binding to plasma proteins. Resolution: Standard protein precipitation (PPT) with pure acetonitrile may trap the analyte in the protein pellet. Pre-treat the plasma with 2% Formic Acid to disrupt protein binding before adding the organic solvent (Acetonitrile:Methanol 80:20 v/v) at a 1:4 ratio.

References

  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. NIH. 1[1]

  • 7-Chloroisoquinoline-8-carboxylic Acid|CAS 1824331-69-2. Benchchem. 2[2]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens. SciELO. 3[3]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids. SciSpace. 4[4]

Sources

Troubleshooting

Best purification techniques for synthesized 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Welcome to the technical support center for the purification of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The following sections offer a structured, question-and-answer-based approach to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide?

A1: The synthesis of this and similar hydrazide compounds can result in a variety of impurities.[1] Understanding these potential contaminants is the first step toward a successful purification strategy. Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding ester or acyl chloride precursors and hydrazine hydrate.[1]

  • Byproducts from Side Reactions: These can include symmetrically di-substituted hydrazides.[1]

  • Process-Related Impurities: Residual solvents (e.g., methanol, toluene, dichloromethane), and by-products from the chemical reactions are common.[2]

  • Degradation Products: The isoquinoline core can be susceptible to oxidation upon air exposure.[2]

  • Structurally Similar Impurities: Isomers or related isoquinoline derivatives may also be present.[3][4]

Q2: What are the primary purification techniques for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide?

A2: The choice of purification method depends on the physicochemical properties of the target compound and its impurities, such as solubility, polarity, and stability.[1] The most effective techniques are:

  • Recrystallization: This is a powerful technique for purifying solid compounds and often the first method to try.[1] It relies on differences in solubility between the desired product and impurities in a given solvent.[1]

  • Column Chromatography: A versatile method that separates compounds based on their differential adsorption to a stationary phase. Both normal-phase (e.g., silica gel) and reversed-phase chromatography can be employed.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is ideal for achieving high purity, especially when dealing with complex mixtures or closely related impurities.[5]

Q3: My compound has poor solubility in common organic solvents. How can I effectively purify it?

A3: Poor solubility can be a significant challenge. For recrystallization, a mixed solvent system might be necessary. For example, dissolving the crude product in a small amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then adding a less polar solvent to induce crystallization can be effective.[6][7] For chromatographic methods, dissolving the sample in a minimal amount of a strong solvent before loading it onto the column is a common practice.[7]

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent or a larger volume of the current solvent. Try a different solvent system altogether.[1]
No crystals form upon cooling. The solution is not sufficiently supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent.[1]
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Colored impurities persist in the final product. The colored impurity co-crystallizes with the product.Consider adding activated charcoal to the hot solution before filtration to adsorb the colored impurities. Alternatively, column chromatography may be necessary.[3]
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of the product from an impurity. The polarity of the eluent is too high or too low, or the impurity has a very similar polarity to the product.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[1]
The compound streaks on the column. The compound is not very soluble in the eluent, or the column is overloaded.Dissolve the crude product in a minimal amount of a more polar solvent before loading. Ensure you are not exceeding the loading capacity of your column.
The compound appears to be degrading on the silica gel column. Silica gel is acidic and can cause degradation of acid-sensitive compounds.Use a deactivated silica gel by preparing the slurry in a solvent system containing 1-3% triethylamine to neutralize the acidic sites.[3]
Preparative HPLC Troubleshooting
Problem Potential Cause Solution
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.For basic compounds like isoquinolines, adding a modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[8] Adjusting the pH of the mobile phase can suppress ionization and reduce tailing.[9] Ensure the injection volume and concentration are within the column's limits.
Inadequate retention of the polar compound on a C18 column. The compound is too polar for traditional reversed-phase chromatography.Utilize a polar-embedded or polar-endcapped column, which are designed for better retention of polar analytes.[9] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar compounds.[9]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, or a mixture like DMF-water) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any remaining solvent.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a standard procedure for purification using normal-phase column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.[1]

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]

Protocol 3: Preparative Reversed-Phase HPLC

This protocol is a starting point for high-purity purification.

  • Sample Preparation: Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.[8]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]

    • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 95%) over a suitable time (e.g., 30 minutes) is a common starting point and can be optimized.[8]

    • Flow Rate: This will depend on the column dimensions.

    • Detection: Monitor the elution profile at the UV absorbance maximum of the compound.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Purity Analysis and Lyophilization: Analyze the collected fractions for purity. Pool the pure fractions and lyophilize to obtain the final product as a solid.[7]

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide.

PurificationWorkflow Start Crude Synthesized Product Recrystallization Attempt Recrystallization Start->Recrystallization PurityCheck1 Check Purity (TLC, LC-MS, NMR) Recrystallization->PurityCheck1 FinalProduct Pure Product (≥95%) PurityCheck1->FinalProduct Purity Acceptable Impure1 Product still impure PurityCheck1->Impure1 Purity Unacceptable ColumnChromatography Perform Column Chromatography PurityCheck2 Check Purity ColumnChromatography->PurityCheck2 PurityCheck2->FinalProduct Purity Acceptable Impure2 Product still impure PurityCheck2->Impure2 Purity Unacceptable PrepHPLC Preparative HPLC PrepHPLC->FinalProduct Impure1->ColumnChromatography Impure2->PrepHPLC

Caption: A decision tree for the purification of the target compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Benchchem. (n.d.). Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide.
  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Cy7.5 Hydrazide: A Comprehensive Technical Guide to Synthesis and Purification.
  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenging separations involving highly polar, polyfunctional molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenging separations involving highly polar, polyfunctional molecules. 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is a notorious "bad actor" in reversed-phase High-Performance Liquid Chromatography (HPLC).

To achieve sharp, symmetrical peaks, we must first understand the causality behind the tailing. This molecule presents a trifecta of chromatographic liabilities:

  • The Carbohydrazide Group (-CO-NH-NH₂): The terminal nitrogen is highly nucleophilic and basic. This leads to strong secondary ion-exchange interactions with residual silanols on the stationary phase[1]. Furthermore, the adjacent carbonyl oxygen and terminal amine act as a potent bidentate ligand for trace metals.

  • The 4-Hydroxy-1-oxo Core: This enol/lactam motif provides a secondary chelating pocket that readily binds to iron (Fe³⁺) and titanium (Ti⁴⁺) ions leaching from stainless steel hardware[2].

  • Steric Evasion: Because it is a relatively small, highly polar molecule, it can easily penetrate the stationary phase and interact with hidden, unreacted silanols that standard end-capping reagents cannot reach[3].

Below is a comprehensive guide to diagnosing and resolving these specific chemical interactions.

Diagnostic Workflow

Before modifying your method, use this self-validating workflow to isolate the root cause of the peak distortion.

G Start Peak Tailing Detected: 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline -3-carbohydrazide CheckAll Are all peaks in the chromatogram tailing? Start->CheckAll SystemIssue System Issue: Check for column void, dead volume, or bad fittings CheckAll->SystemIssue Yes SpecificIssue Analyte-Specific Issue: Chemical interaction suspected CheckAll->SpecificIssue No AddEDTA Add 5 µM Medronic Acid or 10 µM EDTA to Mobile Phase. Does peak shape improve? SpecificIssue->AddEDTA MetalIssue Metal Chelation Confirmed: Use PEEK hardware, Bio-inert column, or Medronic Acid additive AddEDTA->MetalIssue Yes SilanolIssue Silanol Interaction Suspected: Adjust Mobile Phase pH AddEDTA->SilanolIssue No AdjustPH Lower pH to 2.5-3.0 (e.g., 0.1% TFA). Does peak shape improve? SilanolIssue->AdjustPH SilanolConfirmed Silanol Ionization Suppressed: Maintain low pH or use Type B high-purity Silica AdjustPH->SilanolConfirmed Yes Overload Column Overload / Poor End-capping: Reduce injection volume or switch to Polar-Embedded Column AdjustPH->Overload No

Diagnostic workflow for differentiating metal chelation and silanol interactions in HPLC.

Troubleshooting FAQs

Q1: Why does the carbohydrazide moiety cause such severe peak tailing compared to standard amides? Expert Insight: In a standard amide, the nitrogen lone pair is delocalized into the carbonyl, rendering it relatively non-basic. In a hydrazide, the terminal nitrogen (-NH₂) is isolated from this resonance, retaining significant basicity and nucleophilicity. This basic nitrogen undergoes strong secondary cation-exchange interactions with ionized, acidic silanols (-Si-O⁻) on the silica surface[1][4]. Additionally, hydrazides are excellent metal chelators, binding to trace metals in the column frits and system tubing[2].

Q2: I am using a modern, fully end-capped C18 column. Why am I still seeing tailing? Expert Insight: "Fully end-capped" is a chromatographic misnomer. Due to steric hindrance, end-capping reagents (like trimethylchlorosilane) can only react with approximately 50% of the residual silanols on the silica surface[3]. Because 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is a small, highly polar molecule, it can easily penetrate the stationary phase and interact with these hidden, unreacted silanols.

Q3: How do I definitively diagnose and eliminate metal chelation in my LC system? Expert Insight: Metal chelation manifests as severe tailing, peak splitting, or complete loss of analyte recovery (irreversible adsorption). To diagnose this, inject a 100 µM plug of EDTA directly onto the column, or add 5 µM medronic acid to your mobile phase[2][5]. If the peak sharpens and peak area increases, metal chelation is the culprit. For LC-MS workflows, medronic acid is highly recommended because it passivates the system without causing severe ion suppression at low micromolar concentrations[5].

Q4: What is the optimal mobile phase pH for this compound? Expert Insight: You must operate at a low pH (typically 2.5–3.0) to suppress silanol ionization. Silica silanols have a pKa of ~4-5. By lowering the pH using 0.1% Trifluoroacetic acid (TFA) or formic acid, the silanols are fully protonated (-Si-OH) and neutralized, preventing ion exchange with the basic hydrazide[3][6].

Experimental Protocols
Protocol 1: System Passivation and Chelation Mitigation

Objective: To strip trace metals from the HPLC flow path and prevent analyte-metal complexation.

  • Solvent Preparation: Prepare Mobile Phase A (Aqueous) and B (Organic) containing 5 µM medronic acid[5].

    • Causality: Medronic acid structurally mimics the chelating backbone of the analyte, competitively binding to active metal sites (Fe³⁺, Ti⁴⁺) on the stainless steel frit before the analyte can. Keeping it at 5 µM prevents significant ionization suppression in the MS source.

  • System Purge: Flush the entire HPLC system (pumps, autosampler lines, without the column attached) with the chelating mobile phase for 30 minutes at 1.0 mL/min[2].

  • Column Passivation: Attach the column. Inject a 100 µM bolus plug of medronic acid or EDTA directly onto the column[2].

    • Causality: A high-concentration bolus injection creates a localized thermodynamic sink, stripping strongly coordinated metal ions off the stationary phase that the dilute mobile phase cannot remove.

  • Equilibration: Equilibrate the column with the starting gradient conditions for 10 column volumes.

Protocol 2: Mobile Phase Optimization for Basic Hydrazides

Objective: To mask residual silanols and improve peak symmetry.

  • Buffer Selection: Prepare 0.1% TFA in MS-grade water (pH ~2.0).

    • Causality: TFA lowers the pH below the pKa of the silica silanols (~pH 4.5), neutralizing them to -Si-OH and shutting down the secondary cation-exchange mechanism. Additionally, the trifluoroacetate anion acts as a weak ion-pair, masking the basic hydrazide nitrogen[4].

  • Column Selection: If tailing persists on a standard C18, switch to a Polar-Embedded column (e.g., amide or carbamate embedded).

    • Causality: The embedded polar group creates a local hydration layer that physically shields the basic analyte from the underlying silica surface.

  • Sample Diluent: Ensure the sample is dissolved in a solvent weaker than the initial mobile phase (e.g., <10% organic).

    • Causality: Injecting a sample in a strong solvent causes the analyte to race down the column before partitioning into the stationary phase, resulting in fronting or severe band broadening.

Quantitative Data Summary

The table below summarizes the expected chromatographic outcomes for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide under various conditions.

Chromatographic ConditionTailing Factor (As)Analyte Recovery (%)Mechanistic Outcome
Type A Silica, pH 7.0 > 3.0 (or No Elution)< 20%Severe silanol ion-exchange & unhindered metal chelation.
Type B Silica (End-capped), pH 6.0 1.8 - 2.560%Reduced silanol activity, but chelation persists at hardware frits.
Type B Silica, pH 2.5 (0.1% TFA) 1.3 - 1.585%Silanols protonated; basicity masked. Hardware chelation remains.
Type B Silica, pH 2.5 + 5 µM Medronic Acid 1.0 - 1.1> 98%Both silanol and metal chelation pathways completely suppressed.
Bio-inert hardware (PEEK/HPS), pH 2.5 1.0 - 1.1> 98%Hardware metals physically eliminated; silanols chemically suppressed.
References
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com.

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com. 6

  • ACE. "HPLC Troubleshooting Guide." HPLC.eu. 4

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com. 3

  • Waters Corporation. "Improved Peak Recovery and Peak Shape of Oligonucleotides Using Waters PREMIER Columns." LCMS.cz.

  • MTC USA. "Purge Metals from HPLC System Using EDTA." MTC-USA.com. 2

  • Hsiao, J. J. "Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive." ACS Publications. 5

  • Sato, K. et al. "Removable Dialkoxybenzyl Linker for Enhanced HPLC Purification of Peptide Hydrazides." ResearchGate / Organic & Biomolecular Chemistry. 1

Sources

Reference Data & Comparative Studies

Validation

A Methodological Guide to Benchmarking Novel Enzyme Inhibitors: The Case of 1,4-Dihydroxyisoquinoline-3-carbohydrazide

This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, using the hypothetical compound 1,4-dihydroxyisoquinoline-3-carbohydrazide as a case study. Due to the limited pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel chemical entity, using the hypothetical compound 1,4-dihydroxyisoquinoline-3-carbohydrazide as a case study. Due to the limited public data on this specific molecule, we will proceed by postulating a plausible mechanism of action based on its structural motifs and outlining a rigorous, multi-tiered validation strategy against established reference compounds.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, notably found in a class of enzymes known as Poly(ADP-ribose) polymerase (PARP) inhibitors. These enzymes are critical for DNA single-strand break repair. By inhibiting PARP, particularly PARP1, we can induce a state of "synthetic lethality" in cancers with pre-existing defects in other DNA repair pathways, such as those involving BRCA1/2 mutations. The carbohydrazide moiety can also contribute to enzyme inhibition through hydrogen bonding and potential metal chelation.

Therefore, for this guide, we will hypothesize that 1,4-dihydroxyisoquinoline-3-carbohydrazide (herein referred to as "IQ-C") is a novel PARP1 inhibitor. We will benchmark its performance against two FDA-approved, potent PARP inhibitors: Olaparib and Talazoparib .

Part 1: Biochemical Potency and Selectivity

The first step in characterizing a new inhibitor is to determine its direct interaction with the purified target enzyme and assess its selectivity against related enzymes.

Primary Assay: PARP1 Inhibition Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) measures how much of the inhibitor is needed to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency. We will use a commercially available, fluorescence-based PARP1 assay kit.

Experimental Rationale: This assay directly quantifies the compound's ability to inhibit the catalytic activity of PARP1. The assay relies on the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The resulting biotinylated histones are then detected with a streptavidin-linked fluorophore. Inhibition of PARP1 leads to a decrease in the fluorescent signal.

Experimental Protocol: PARP1 Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of IQ-C, Olaparib, and Talazoparib in 100% DMSO. Create a series of 2-fold serial dilutions in assay buffer, ranging from 100 µM to 0.5 nM.

  • Assay Plate Preparation: Add 5 µL of each compound dilution to a 96-well black assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Incubation: Add 20 µL of recombinant human PARP1 enzyme (final concentration 1 nM) to each well except the "no enzyme" control. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 25 µL of the reaction mixture containing NAD+ and biotinylated histones.

  • Reaction Development: Incubate the plate for 60 minutes at 25°C.

  • Detection: Add 50 µL of streptavidin-HRP (horseradish peroxidase) followed by the HRP substrate. Read the fluorescence signal (Ex/Em = 535/590 nm) on a plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Selectivity Profiling: PARP Superfamily and Tankyrases

High selectivity is a hallmark of a good drug candidate, minimizing off-target effects. IQ-C should be tested against other PARP family members (e.g., PARP2) and the structurally related Tankyrase enzymes (TNKS1 and TNKS2), which have distinct biological roles.

Experimental Rationale: A compound that is highly potent against PARP1 but significantly less potent against other PARP isoforms is desirable for targeted therapy. This reduces the likelihood of unintended biological consequences. The experimental protocol is identical to the one above, simply substituting the target enzyme.

Table 1: Comparative Biochemical Potency and Selectivity Data (Hypothetical)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 IC50 (nM)PARP1/PARP2 Selectivity
IQ-C 8.545.2>10,0005.3-fold
Olaparib 5.11.21,5000.2-fold (More potent on PARP2)
Talazoparib 0.92.16,3002.3-fold

Data represents hypothetical results for illustrative purposes.

Part 2: Cellular Mechanism of Action and Target Engagement

After confirming biochemical activity, the next critical phase is to verify that the compound can enter cells and engage its intended target in a physiological context.

Cellular Target Engagement: PAR-ylation Assay

This assay measures the accumulation of poly(ADP-ribose) (PAR) chains in cells, which is a direct downstream product of PARP activity. A potent inhibitor will block PAR formation after the induction of DNA damage.

Experimental Rationale: This experiment provides direct evidence that the compound inhibits PARP activity inside the cell. We use an alkylating agent like methyl methanesulfonate (MMS) to induce DNA damage, which strongly activates PARP enzymes. Target engagement is then quantified by measuring the resulting PAR levels via an ELISA or Western blot.

Experimental Workflow: Cellular PAR-ylation Assay

G cluster_0 Cell Culture & Treatment cluster_1 Detection & Analysis A 1. Seed BRCA2-deficient Capan-1 cells B 2. Pre-incubate with IQ-C, Olaparib, or Talazoparib (1 hr) A->B C 3. Induce DNA Damage with MMS (15 min) B->C D 4. Lyse cells and quantify protein C->D Stop Reaction (Ice-cold PBS) E 5. Perform anti-PAR Western Blot or ELISA D->E F 6. Quantify PAR signal relative to loading control E->F G 7. Calculate EC50 F->G

Caption: Workflow for assessing cellular PARP target engagement.

Phenotypic Assay: Cellular Proliferation in a BRCA-deficient Background

The therapeutic principle of PARP inhibitors is synthetic lethality. Therefore, a key benchmark is the compound's ability to selectively kill cancer cells with defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

Experimental Rationale: This assay confirms the desired therapeutic effect. By comparing the compound's effect on a BRCA-deficient cell line (e.g., Capan-1, which is BRCA2-deficient) versus a BRCA-proficient cell line (e.g., BxPC-3), we can establish its synthetic lethal potential. A large difference in the GI50 (concentration for 50% growth inhibition) between the two cell lines indicates a successful synthetic lethal interaction.

Table 2: Comparative Cellular Activity Data (Hypothetical)

CompoundCellular PAR-ylation EC50 (nM)Capan-1 (BRCA2-def) GI50 (nM)BxPC-3 (BRCA-wt) GI50 (nM)Synthetic Lethal Ratio (BxPC-3/Capan-1)
IQ-C 15.212.53,800304
Olaparib 10.19.82,500255
Talazoparib 1.51.14,1003727

Data represents hypothetical results for illustrative purposes.

Part 3: Downstream Signaling and DNA Damage Response

Effective PARP inhibition prevents the recruitment of DNA repair machinery, leading to the accumulation of unresolved DNA double-strand breaks (DSBs) during replication. These DSBs are marked by the phosphorylation of histone H2AX (γH2AX).

Mechanism Confirmation: γH2AX Foci Formation

This immunofluorescence assay visualizes the formation of γH2AX foci in the nucleus, which are hallmarks of DNA double-strand breaks.

Experimental Rationale: A successful PARP inhibitor should lead to an increase in γH2AX foci, particularly in BRCA-deficient cells, as single-strand breaks are converted into double-strand breaks that cannot be efficiently repaired. This provides visual confirmation of the downstream mechanistic consequence of PARP inhibition.

Signaling Pathway of PARP Inhibition

G cluster_path Consequence of Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication PAR PAR Chain Synthesis PARP1->PAR Repair SSB Repair (BER Pathway) PAR->Repair recruits Repair->DNA_SSB resolves DSB Replication Fork Collapse -> Double-Strand Break (DSB) Replication->DSB gH2AX γH2AX Foci Formation DSB->gH2AX Apoptosis Apoptosis in BRCA-deficient cells gH2AX->Apoptosis IQ_C IQ-C / Olaparib (Inhibitor) IQ_C->PARP1 blocks

Caption: Mechanism of synthetic lethality via PARP inhibition.

Summary and Conclusion

This guide outlines a systematic approach to benchmarking a novel, hypothetical PARP inhibitor, IQ-C, against the established drugs Olaparib and Talazoparib. The proposed workflow progresses from initial biochemical potency and selectivity assessment to confirmation of cellular target engagement and, finally, to the verification of the desired downstream phenotypic effects of synthetic lethality and DNA damage accumulation.

Based on our hypothetical data, IQ-C demonstrates promising activity. While its raw biochemical potency (IC50 = 8.5 nM) is slightly lower than that of Olaparib and Talazoparib, it shows favorable selectivity for PARP1 over PARP2. Crucially, it translates this activity into a potent cellular effect, inducing a strong synthetic lethal phenotype in BRCA2-deficient cells with a high therapeutic ratio (304-fold). This robust, data-driven evaluation framework is essential for identifying promising new therapeutic candidates for further development.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • U.S. Food and Drug Administration. (2014). Olaparib (LYNPARZA). [Link]

  • U.S. Food and Drug Administration. (2018). FDA approves talazoparib for gBRCAm HER2-negative locally advanced or metastatic breast cancer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23673824, Olaparib. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46914599, Talazoparib. [Link]

Comparative

In Vivo vs In Vitro Correlation for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide Activity: A Comprehensive Comparison Guide

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter a critical bottleneck: the disconnect between a molecule's biochemical potency and its physiological efficacy....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter a critical bottleneck: the disconnect between a molecule's biochemical potency and its physiological efficacy. The compound 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide serves as a prototypical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.

This guide objectively compares the in vitro and in vivo performance of this structural core against clinical-stage alternatives (such as Roxadustat and Vadadustat). By dissecting the causality behind our experimental designs, we will establish a robust framework for In Vivo vs In Vitro Correlation (IVIVC).

The Mechanistic Foundation

To understand the experimental design, we must first understand the molecular causality. The 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide core acts as a highly effective bidentate chelator. In the active site of PHD enzymes (specifically PHD2, the primary oxygen sensor), the 4-hydroxy and 3-carbohydrazide moieties coordinate with the catalytic ferrous iron (Fe²⁺), competitively displacing the endogenous co-substrate 2-oxoglutarate (2-OG) [1].

By inhibiting PHD2, the compound prevents the hydroxylation of proline residues on the HIF-1α subunit. This halts its VHL-mediated ubiquitination and proteasomal degradation, allowing HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and drive the transcription of the erythropoietin (EPO) gene [2].

Mechanism Inhibitor 4-Hydroxy-1-oxo-1,2- dihydroisoquinoline- 3-carbohydrazide PHD2 PHD2 Enzyme (Fe2+, 2-OG) Inhibitor->PHD2 Chelates Fe2+ Competes 2-OG OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Blocked by Inhibitor HIF HIF-1α Protein HIF->OH_HIF O2 dependent Nucleus Nuclear Translocation & Dimerization HIF->Nucleus Stabilized (No OH) Degradation Proteasomal Degradation OH_HIF->Degradation EPO EPO Gene Transcription Nucleus->EPO

Fig 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by the isoquinoline-3-carbohydrazide core.

In Vitro Profiling: Establishing the Baseline

In vitro assays isolate target engagement from pharmacokinetic variables. For cellular assays, we specifically utilize HepG2 (human hepatocellular carcinoma) cells. Causality: The hepatocellular origin of HepG2 mirrors the primary site of adult EPO synthesis, ensuring that the relevant transcriptional co-factors (like p300/CBP) are endogenously present and active [3].

Protocol 1: Cellular HIF-1α Stabilization and EPO Secretion Assay

This protocol is designed as a self-validating system. The inclusion of a known clinical-stage positive control ensures that any negative results from the test compound are due to the compound itself, not assay failure.

  • Cell Culture & Seeding: Seed HepG2 cells at 2×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ normoxic incubator.

  • Compound Treatment: Prepare a 10-point dose-response curve of the 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).

    • Self-Validation Step: Treat parallel wells with 50 µM Roxadustat (Positive Control) and 0.5% DMSO (Vehicle/Negative Control).

  • Incubation: Incubate the cells for exactly 16 hours. Causality: A 16-hour window is optimal because HIF-1α protein stabilization occurs rapidly (within 2 hours), but downstream EPO mRNA transcription and protein secretion into the supernatant require a longer temporal lag.

  • Lysis & Quantification:

    • Supernatant: Harvest for secreted EPO quantification via human EPO ELISA.

    • Lysate: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify intracellular HIF-1α accumulation via Western Blot or Meso Scale Discovery (MSD) electrochemiluminescence.

In Vivo Translation & Pharmacodynamics

A compound with sub-micromolar in vitro potency may fail entirely in vivo due to high plasma protein binding (PPB), rapid hepatic clearance, or poor volume of distribution. Translating to a wild-type murine model is critical to assess the true pharmacodynamic (PD) output.

Protocol 2: In Vivo EPO Induction & Reticulocyte Profiling
  • Animal Preparation: Utilize 8-week-old male C57BL/6 mice. Acclimate for 7 days.

    • Self-Validation Step: Perform a baseline submandibular bleed (50 µL) 24 hours prior to dosing. This ensures each animal serves as its own internal baseline control, eliminating inter-subject baseline variability.

  • Dosing Strategy: Administer the compound via oral gavage (PO) formulated in 0.5% Methylcellulose/0.1% Tween-80. Dose groups: 10, 25, and 50 mg/kg.

  • Time-Course Sampling: Collect blood at 0, 4, 8, 12, and 24 hours post-dose. Causality: The PK half-life of isoquinoline-3-carbohydrazides in mice is typically short (2-6 hours). However, the PD effect (EPO secretion) peaks at 8-12 hours. A time-course captures this PK/PD hysteresis loop.

  • Biomarker Quantification: Centrifuge blood to isolate plasma. Measure plasma EPO levels via ELISA. For reticulocyte counts, perform flow cytometry on whole blood collected at Day 4 post-dose (using Thiazole Orange staining).

In Vivo vs. In Vitro Correlation (IVIVC) & Alternative Comparison

When we compare the unsubstituted 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide prototype against optimized, clinical-stage alternatives, the IVIVC reveals critical insights.

IVIVC InVitro In Vitro Profiling (Enzyme IC50, Cell EC50) Correlation IVIVC Modeling (PK/PD Link Model) InVitro->Correlation PK Pharmacokinetics (PK) (Clearance, Vd, PPB) PK->Correlation InVivo In Vivo Pharmacodynamics (PD) (EPO secretion, Reticulocytes) InVivo->Correlation Translation Clinical Translation (Dose Selection) Correlation->Translation Predictive Efficacy

Fig 2: Logical workflow for establishing In Vivo vs In Vitro Correlation (IVIVC) in drug development.

Quantitative Data Summary

The table below summarizes the correlation between biochemical potency, cellular efficacy, and in vivo translation.

Compound / InhibitorStructural ClassIn Vitro PHD2 IC₅₀ (µM)Cellular HIF-1α EC₅₀ (µM)In Vivo EPO ED₅₀ (mg/kg, PO)Murine Half-life (t₁/₂)*
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide Isoquinoline Prototype~0.85~22.0~35.0~1.5 hrs
Roxadustat (FG-4592) Phenoxy-Isoquinoline0.5915.210.0~4.0 hrs
Vadadustat (AKB-6548) Pyridine-Carboxamide0.1218.515.0~4.5 hrs
Daprodustat (GSK1278863) Pyrimidine-Trione0.055.05.0~3.0 hrs

*Note: Half-life values are representative of murine preclinical models to match the in vivo PD data.

Analysis of the Correlation: While the raw 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide core exhibits respectable in vitro PHD2 inhibition (IC₅₀ ~0.85 µM), its in vivo efficacy (ED₅₀ ~35 mg/kg) lags significantly behind Roxadustat. The Causality: The unsubstituted prototype suffers from rapid metabolic clearance and poor membrane permeability (reflected by the high cellular EC₅₀ of 22.0 µM).

In contrast, Roxadustat utilizes the exact same isoquinoline-3-carboxamide/hydrazide pharmacophore but introduces a lipophilic phenoxy group at the C-7 position. This structural modification slightly improves in vitro target binding but drastically improves cellular permeability and extends the in vivo half-life, resulting in a highly favorable IVIVC and a lower in vivo effective dose.

References

  • Discovery of Roxadustat (FG-4592): A Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry.[Link]

  • Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases. Journal of Medicinal Chemistry.[Link]

  • Small-Molecule Modulators of the Hypoxia-Inducible Factor Pathway: Development and Therapeutic Applications. Journal of Medicinal Chemistry.[Link]

Validation

A Comparative Guide to Validating the Structural Integrity of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide Batches

Introduction: The Imperative for Rigorous Structural Validation 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is a heterocyclic compound featuring a privileged isoquinoline scaffold. Molecules within this clas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Structural Validation

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide is a heterocyclic compound featuring a privileged isoquinoline scaffold. Molecules within this class are of significant interest in drug discovery due to their diverse biological activities, which can include roles as enzyme inhibitors or receptor modulators.[1] The compound's specific arrangement of a hydroxyl group, a lactam moiety, and a reactive carbohydrazide side-chain dictates its three-dimensional conformation, solubility, and potential for interacting with biological targets.

However, the therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are directly contingent upon its structural integrity and purity.[] The manufacturing process, even when robust, can introduce impurities from starting materials, intermediates, or side reactions.[3][4] Furthermore, the compound may be susceptible to degradation during storage. Therefore, validating the structural integrity of each batch is not merely a quality control checkpoint; it is a fundamental requirement for ensuring consistent biological activity and patient safety, as mandated by global regulatory bodies.[5] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q7, provide a framework for Good Manufacturing Practice (GMP) for APIs, emphasizing the need to ensure they meet their purported quality and purity characteristics.[6][7]

This guide provides an in-depth comparison of orthogonal analytical techniques essential for a comprehensive validation strategy. We will explore not just the "how" but the "why" behind each method, presenting comparative data from hypothetical batches to illustrate the power of an integrated analytical approach.

The Analytical Challenge: A Multifaceted Molecule

The structure of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide presents several key features that must be verified. A robust analytical strategy must confirm the integrity of the core isoquinoline ring system, the presence and position of all functional groups, and the absence of process-related or degradation impurities.

cluster_molecule 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide cluster_impurities Potential Impurities & Degradants mol starting_material Unreacted Starting Material (e.g., Diethyl 4-hydroxy-1-oxoisoquinoline-3-carboxylate) mol->starting_material Must be differentiated from hydrolysis_product Hydrolysis Product (4-Hydroxy-1-oxo...-3-carboxylic acid) mol->hydrolysis_product Must be differentiated from dimer Process-Related Dimer mol->dimer Must be differentiated from

Caption: Target molecule and potential process-related impurities.

A Multi-Detector Approach: Comparative Analysis of Key Techniques

No single analytical technique can provide a complete picture of a molecule's identity, purity, and structure. A self-validating system relies on orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive and trustworthy profile of the API batch.[] Here, we compare the utility of four indispensable techniques: HPLC, LC-MS, NMR, and FTIR.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Expertise & Causality: HPLC is the cornerstone of purity assessment. By exploiting differential partitioning of the analyte and any impurities between a stationary phase and a mobile phase, it separates components of a mixture.[8] For a polar, aromatic compound like our target molecule, a reverse-phase (RP-HPLC) method using a C18 column is the logical choice. The retention time (RT) is characteristic of the compound under specific conditions, while the peak area allows for precise quantification of purity and any detectable impurities. According to ICH guidelines, all impurities present at 0.10% or higher should be identified and characterized.[3]

Comparative Batch Data (HPLC)

ParameterReference StandardTest Batch A (Pass)Test Batch B (Fail)
Retention Time (min) 12.512.512.5
Purity (%) 99.999.798.1
Impurity 1 (RT 9.2 min) <0.05%0.15%0.8%
Impurity 2 (RT 14.1 min) <0.05%<0.05%1.1%

Interpretation: Test Batch A shows a minor known impurity slightly above the reporting threshold but within specification. Test Batch B, however, fails due to two impurities exceeding the qualification threshold, necessitating further investigation and likely rejection of the batch.

  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Mass Verification

Expertise & Causality: While HPLC confirms purity, it does not confirm identity. LC-MS couples the separation power of HPLC with the mass-resolving power of a mass spectrometer.[9] For structural validation, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ in positive mode.[10] This provides a direct and highly accurate measurement of the compound's molecular weight, confirming its elemental composition.

Comparative Batch Data (LC-MS)

ParameterExpected ValueReference StandardTest Batch A (Pass)Test Batch B (Fail)
Molecular Formula C₁₀H₉N₃O₃ConfirmedConfirmedMain Peak Confirmed
Expected [M+H]⁺ (m/z) 220.0666220.0665220.0667220.0665
Impurity 1 [M+H]⁺ (m/z) N/ANot Detected221.0823221.0821
Impurity 2 [M+H]⁺ (m/z) N/ANot DetectedNot Detected421.1345

Interpretation: Both passing batches show the correct mass for the parent compound. The MS data for Test Batch B reveals that Impurity 1 (RT 9.2 min) has a mass consistent with the starting material carboxylic acid (C₁₀H₈N₂O₄), while Impurity 2 (RT 14.1 min) has a mass suggesting a potential process-related dimer. This information is critical for troubleshooting the synthesis or storage conditions.

  • System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTOF Mass Spectrometer or equivalent.

  • Chromatography: Utilize the same HPLC method as described above to correlate retention times.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Mass Range: 50-1200 m/z.

  • Acquisition Mode: Full Scan (TOF MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Causality: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure.[11] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[12][13] A complete set of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments can definitively prove the structure of the API and identify impurities, even isomers that are indistinguishable by MS. Anomalous spectra or line broadening in isoquinolines can sometimes indicate slow equilibria or the presence of trace acids.[14]

Comparative Batch Data (¹H NMR, 400 MHz, DMSO-d₆)

Proton AssignmentReference Standard (δ, ppm)Test Batch A (Pass) (δ, ppm)Test Batch B (Fail) (δ, ppm)
Aromatic H (4H, m) 7.30 - 8.107.30 - 8.117.30 - 8.10
-OH (1H, s, broad) ~16.7~16.7~16.7
Amide NH (1H, s) ~12.1~12.1~12.1
Hydrazide NH (1H, s) ~9.5~9.5~9.5
Hydrazide NH₂ (2H, s) ~4.6~4.6~4.6
Unassigned Singlet NoneNone4.1 (Integral: 0.1H)

Interpretation: The spectra of the Reference Standard and Test Batch A are identical, confirming the expected proton environments. The spectrum for Test Batch B shows an additional, unassigned singlet, indicating the presence of a low-level impurity whose protons are in a different chemical environment from the API. This corroborates the findings from HPLC and LC-MS and necessitates full characterization of the impurity. The chemical shifts are based on similar carbohydrazide structures.[15]

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Temperature: 298 K.

  • Experiment: Standard proton 1D acquisition (zg30 pulse program).

  • Spectral Width: -2 to 18 ppm.

  • Number of Scans: 16.

  • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the residual DMSO solvent peak to 2.50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds (e.g., stretching, bending).[16] It provides a characteristic "fingerprint" that is highly specific to the compound's functional groups.[17] For our target molecule, we expect to see characteristic absorptions for the N-H (amide and hydrazide), O-H (hydroxyl), C=O (amide and lactam), and C=C (aromatic) bonds.[18][19] While not quantitative, it is an excellent, rapid technique for confirming the presence of key functional groups and for identifying batches with gross structural differences or polymorphic changes.[20]

Comparative Batch Data (FTIR, cm⁻¹)

Functional GroupReference StandardTest Batch A (Pass)Test Batch B (Fail)
N-H Stretch (Amide/Hydrazide) 3350, 33053351, 33043350, 3306
O-H Stretch (Intramolecular H-bond) ~3200 (broad)~3200 (broad)~3200 (broad)
C=O Stretch (Amide I, Lactam) 1680, 16401681, 16401725 (weak), 1680, 1641
C=C Stretch (Aromatic) 1610, 15801610, 15811610, 1580

Interpretation: Test Batch A's spectrum is a near-perfect match to the reference, confirming its functional group integrity. Test Batch B shows an additional weak, high-frequency C=O stretch around 1725 cm⁻¹, which is characteristic of a carboxylic acid. This strongly supports the hypothesis from the LC-MS data that the batch is contaminated with the hydrolysis product.

  • System: PerkinElmer Spectrum Two or equivalent, with a Universal Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

  • Processing: Apply ATR correction to the resulting spectrum.

Integrated Workflow for Batch Validation

A robust, self-validating workflow for batch release should be sequential and logical. A failure at any step triggers further investigation or batch rejection.

start Receive New Batch Sample ftir Step 1: FTIR Screen start->ftir hplc Step 2: HPLC Purity & Impurity Profile ftir->hplc Pass reject Quarantine & Investigate (Out of Specification) ftir->reject Fail lcms Step 3: LC-MS Identity Confirmation hplc->lcms Pass hplc->reject Fail nmr Step 4: NMR Structural Confirmation (For Reference Standard or OOS Investigation) lcms->nmr Pass lcms->reject Fail release Batch Release nmr->release nmr->reject Structure Inconsistent

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide. This guide is intended for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide. This guide is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for structurally similar compounds to ensure a comprehensive and cautious approach to handling this specific molecule.

Given the absence of a specific Safety Data Sheet (SDS) for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, a conservative approach to safety is paramount. The recommendations outlined below are based on the known hazards associated with its core chemical moieties: the isoquinoline ring system and the carbohydrazide functional group. Isoquinoline and its derivatives can be irritants, toxic upon contact or ingestion, and may have carcinogenic properties.[1][2][3] Similarly, hydrazine derivatives are known for their potential toxicity and skin sensitization.[4][5][6] Therefore, treating this compound with a high degree of caution is essential.

Hazard Assessment and Engineering Controls

Due to the potential for biological activity and the hazardous nature of its constituent parts, all handling of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide should be performed within a certified chemical fume hood to minimize the risk of inhalation. The work area must be clearly designated for hazardous material use, with restricted access for authorized personnel only. Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardRationale
Hands Double-gloving is mandatory.Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber.The carbohydrazide and isoquinoline structures suggest potential for skin irritation and absorption.[1][7] Double gloving provides an extra layer of protection against tears and contamination.
Eyes/Face Safety goggles with side shields and a face shield.ANSI Z87.1 or equivalent.Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[8][9]
Body Chemical-resistant lab coat.Flame-resistant cotton or specialized synthetic material.A lab coat is the primary barrier against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary.N95 or higher, depending on the procedure and risk assessment.A respirator should be used if there is a risk of aerosol generation or if handling large quantities.[5][6]

Safe Handling Procedures

A systematic approach to handling minimizes the risk of exposure and contamination.

Preparation
  • Fume Hood Preparation : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Cover the work surface with disposable absorbent bench paper.

  • Gather Materials : Assemble all necessary equipment, reagents, and waste containers within the fume hood before commencing work.

  • Pre-weighing : If possible, pre-weigh the required amount of the compound in a contained manner, such as within a glove bag or a specialized weighing enclosure within the fume hood.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Prepare Fume Hood gather_materials Gather Materials prep_fume_hood->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound Proceed to handling perform_reaction Perform Reaction weigh_compound->perform_reaction quench_reaction Quench Reaction perform_reaction->quench_reaction Reaction complete segregate_waste Segregate Waste quench_reaction->segregate_waste decontaminate Decontaminate Surfaces segregate_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe

Sources

© Copyright 2026 BenchChem. All Rights Reserved.